molecular formula C13H22O2 B1593875 Terpinyl propionate CAS No. 80-27-3

Terpinyl propionate

Cat. No.: B1593875
CAS No.: 80-27-3
M. Wt: 210.31 g/mol
InChI Key: CMKQOKAXUWQAHG-UHFFFAOYSA-N
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Description

Alpha-Terpineol propanoate, also known as a-terpineol propanoic acid or p-menth-1-en-8-yl propionate, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. Alpha-Terpineol propanoate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, Alpha-terpineol propanoate is primarily located in the membrane (predicted from logP) and cytoplasm. Alpha-Terpineol propanoate is a bitter, citrus, and geranium tasting compound that can be found in lemon and wild celery. This makes Alpha-terpineol propanoate a potential biomarker for the consumption of these food products.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylcyclohex-3-en-1-yl)propan-2-yl propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H22O2/c1-5-12(14)15-13(3,4)11-8-6-10(2)7-9-11/h6,11H,5,7-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKQOKAXUWQAHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC(C)(C)C1CCC(=CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044833
Record name Terpinyl propionate
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Molecular Weight

210.31 g/mol
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Physical Description

colourless to slightly yellow liquid with a sweet, floral, herbaceous, lavender-like odour
Record name Terpinyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/354/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

274.00 to 275.00 °C. @ 760.00 mm Hg
Record name alpha-Terpineol propanoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in glycerol; slightly soluble in propylene glycol; insoluble in water; miscible with alcohol, chloroform, ether, most fixed oils, 1 ml in 2 ml 80% alcohol (in ethanol)
Record name Terpinyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/354/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.947-0.952
Record name Terpinyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

80-27-3, 62395-45-3
Record name α-Terpinyl propionate
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Record name Terpineol, propanoate
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Record name 3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl-, 1-propanoate
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Record name p-menth-1-en-8-yl propionate
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Record name alpha-Terpineol propanoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Spectroscopic data of terpinyl propionate (NMR, IR, MS)

Technical Guide: Spectroscopic Profiling of -Terpinyl Propionate

Target Analytes: Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), Mass Spectrometry (MS) Version: 1.0 | Classification: Technical Reference[1]

Executive Summary


12


1

Molecular Specifications

  • IUPAC Name: 2-(4-methylcyclohex-3-en-1-yl)propan-2-yl propanoate[1][2][3][4]

  • Molecular Formula: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    [4]
    
  • Molecular Weight: 210.31 g/mol [5][6]

  • Key Structural Feature: Tertiary ester linkage at the C8 position of the p-menthane skeleton, providing significant steric bulk and resistance to hydrolysis compared to primary esters.

Sample Preparation & Synthesis Validation

Reliable spectroscopic data depends on sample purity. The following protocol ensures the isolation of the

Synthesis/Purification Protocol

Objective: Isolate high-purity

  • Reagents:

    
    -Terpineol (95%+), Propionic Anhydride (1.2 eq), Pyridine (solvent/base), DMAP (catalytic).
    
  • Reaction: Stir at 40°C for 6 hours under

    
     atmosphere. The tertiary alcohol requires DMAP activation to overcome steric hindrance.
    
  • Workup: Quench with ice water. Extract with diethyl ether.[7] Wash with 1M HCl (remove pyridine), saturated

    
    , and brine.
    
  • Purification: Fractional distillation under reduced pressure (approx. 110°C at 10 mmHg).

  • Validation: Check GC-MS for a single peak at Retention Index (RI) ~1468 (DB-5 column).

Mass Spectrometry (MS) Analysis

Method: Electron Impact (EI), 70 eV.

Fragmentation Logic

The mass spectrum of

  • Molecular Ion (

    
    ):  m/z 210 (Trace/Weak).
    
  • Base Peak: m/z 136 (

    
    ).
    
    • Mechanism: McLafferty-like rearrangement or direct elimination of propionic acid yields the stable terpene cation (

      
      ), isomeric with limonene/terpinolene.
      
  • Diagnostic Fragments:

    • m/z 121: Loss of methyl from the terpene cation (

      
      ).
      
    • m/z 93: Retro-Diels-Alder fragmentation of the cyclohexene ring (

      
      ).
      
    • m/z 57: Propionyl cation (

      
      ), confirming the propionate headgroup.
      
Fragmentation Pathway Diagram

MS_FragmentationM_IonMolecular Ion[C13H22O2]+m/z 210EliminationElimination ofPropionic AcidM_Ion->EliminationPropionylPropionyl Cation[C3H5O]+m/z 57M_Ion->PropionylAlpha CleavageTerpene_CatTerpene Cation[C10H16]+m/z 136 (Base Peak)Elimination->Terpene_Cat- C2H5COOH (74 Da)Frag_121Fragment[C9H13]+m/z 121Terpene_Cat->Frag_121- CH3 (15 Da)Frag_93RDA Fragment[C7H9]+m/z 93Terpene_Cat->Frag_93- C3H7 (43 Da)

Figure 1: EI-MS fragmentation pathway showing the characteristic elimination of the acid moiety.[1]

Infrared Spectroscopy (IR)

Method: ATR-FTIR (Neat liquid).

The IR spectrum confirms the ester functionality and the unsaturation of the terpene ring.

Frequency (

)
AssignmentDescription
2960 - 2850

Stretch
Strong aliphatic sp3 C-H stretching (methyl/methylene).[1]
1735 - 1740

Stretch
Diagnostic: Strong, sharp ester carbonyl peak.[1]
1680 (Weak)

Stretch
Weak absorption due to the trisubstituted alkene in the ring.[1]
1180 - 1190

Stretch
Strong ester C-O antisymmetric stretch.[1]
1365 & 1385

-Dimethyl
"Isopropyl" doublet characteristic of the gem-dimethyl group at C8.[1]

Nuclear Magnetic Resonance (NMR)

Solvent:

Reference:1
NMR Analysis (400 MHz)

The proton spectrum is characterized by the propionate ethyl group and the specific methyl signatures of the p-menthane skeleton.

Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Context
5.35 - 5.40 Broad Singlet1HH-2Olefinic proton on the cyclohexene ring.[1]
2.28 Quartet (

)
2HH-12Methylene of the propionate group (

).[1]
1.95 - 2.10 Multiplet3HH-3, H-4Allylic/Methine protons in the ring.[1]
1.64 Broad Singlet3HH-7Methyl group attached to the double bond (C1).[1]
1.43 Singlet3HH-9Gem-dimethyl group (deshielded by ester).[1]
1.41 Singlet3HH-10Gem-dimethyl group (deshielded by ester).[1]
1.12 Triplet (

)
3HH-13Terminal methyl of the propionate group.[1]
1.20 - 1.80 Multiplet4HH-5, H-6Remaining ring methylene protons.[1]

Expert Insight: Unlike secondary esters (e.g., menthyl acetate),


1

1
NMR Analysis (100 MHz)

The carbon spectrum confirms the quaternary center at C8 and the carbonyl environment.

Shift (

, ppm)
TypeAssignmentStructural Context
173.8

C-11Ester Carbonyl (

).[1]
133.9

C-1Quaternary olefinic carbon.[1]
120.5

C-2Olefinic methine carbon.[1]
84.8

C-8Diagnostic: Tertiary carbon bonded to Oxygen.[1]
42.8

C-4Methine ring carbon.[1]
30.9

C-3Allylic methylene.[1]
28.6

C-12Propionate methylene (

to carbonyl).[1]
26.5

C-6Ring methylene.[1]
26.2

C-9/10Gem-dimethyl carbon.[1]
26.0

C-9/10Gem-dimethyl carbon.[1]
23.9

C-5Ring methylene.[1]
23.3

C-7Vinylic methyl group.[1]
9.3

C-13Propionate terminal methyl.[1]

Structural Elucidation Workflow

The following logic gate diagram illustrates the decision process for confirming the identity of

Structural_ElucidationSampleUnknown SampleIR_CheckIR: 1735 cm-1 (Ester)?Sample->IR_CheckMS_CheckMS: m/z 136 (Base) & m/z 121?IR_Check->MS_CheckYesNot EsterNot EsterIR_Check->Not EsterNoNMR_H_Check1H NMR: No H-8 (Methine)?Gem-dimethyl singlets ~1.4 ppm?MS_Check->NMR_H_CheckYesNMR_C_Check13C NMR: C-8 at ~85 ppm?NMR_H_Check->NMR_C_CheckYesIsomer (Beta/Gamma) or AlcoholIsomer (Beta/Gamma) or AlcoholNMR_H_Check->Isomer (Beta/Gamma) or AlcoholNoConclusionConfirmed: alpha-Terpinyl PropionateNMR_C_Check->ConclusionYes

Figure 2: Step-by-step spectroscopic validation workflow.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 62328, alpha-Terpinyl propionate. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. alpha-Terpinyl propionate Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • The Good Scents Company. Terpinyl Propionate Information and Properties. Retrieved from [Link]

  • Breitmaier, E., & Voelter, W. (1987).Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Verlagsgesellschaft. (General reference for terpene shift logic).
  • Adams, R. P. (2007). Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry. Allured Publishing Corporation.[8] (Standard reference for terpene MS fragmentation).

Biosynthesis Pathway of Terpinyl Propionate in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Terpinyl propionate (C13H22O2) is a monoterpene ester characterized by a sweet, herbaceous, and lavender-like olfactory profile.[1][2] While less ubiquitous than its acetate counterpart, it represents a critical target for high-value fragrance formulation and therapeutic applications due to its enhanced lipophilicity and stability.[2]

The biosynthesis of this compound in plants (e.g., Elettaria cardamomum, Thymus pulegioides) is not the product of a single linear pathway but rather the convergence of two distinct metabolic modules: the isoprenoid pathway (generating the


-terpineol scaffold) and acyl-CoA metabolism  (generating the propionyl-CoA donor). This guide dissects the molecular mechanisms, enzymatic kinetics, and experimental protocols required to characterize and engineer this pathway.

Biosynthetic Logic & Pathway Architecture

The synthesis of this compound is an esterification reaction catalyzed by an alcohol acyltransferase (AAT). However, the reaction rate is governed by the bioavailability of two distinct precursors synthesized in separate subcellular compartments.

Module A: The Terpene Scaffold ( -Terpineol)

The monoterpene backbone is derived from the plastidial MEP (Methylerythritol Phosphate) pathway or the cytosolic MVA (Mevalonate) pathway .[2][3] In most aromatic plants, the plastidial MEP pathway is the primary source for monoterpenes.[3]

  • Precursor Assembly: Pyruvate and Glyceraldehyde-3-phosphate (G3P) condense to form Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP).[2]

  • Elongation: IPP and DMAPP condense via Geranyl Diphosphate Synthase (GPPS) to form Geranyl Diphosphate (GPP) , the universal C10 precursor.

  • Cyclization:

    
    -Terpineol Synthase (TPS) catalyzes the ionization of GPP, followed by cyclization and water capture to form 
    
    
    
    -terpineol
    .[2]
Module B: The Acyl Donor (Propionyl-CoA)

Unlike acetyl-CoA, propionyl-CoA is not a central metabolite in plant respiration, making it the kinetic bottleneck for propionate ester biosynthesis.[2] It is primarily generated via:

  • BCAA Degradation: Catabolism of Valine and Isoleucine.

  • 
    -Ketobutyrate Pathway:  Threonine deaminase activity.[2][4]
    
  • Activation: Free propionate (if available) activated by Propionyl-CoA Synthetase.[2][4]

Module C: The Esterification Interface

The terminal step involves a member of the BAHD Acyltransferase superfamily . These enzymes exhibit substrate promiscuity, accepting


-terpineol as the alcohol acceptor and propionyl-CoA as the acyl donor.[2]

Reaction Stoichiometry:


[2]

Enzymology & Mechanism[5]

-Terpineol Synthase (TPS)[2]
  • Class: Class I Terpene Synthase.

  • Mechanism: Metal-dependent ionization (

    
     or 
    
    
    
    ) of the diphosphate group initiates a carbocation cascade.[2] The enzyme stabilizes the
    
    
    -terpinyl cation intermediate, which is subsequently quenched by a water molecule.[2]
  • Specificity: High fidelity is required to prevent the formation of limonene (deprotonation) or cineole (ether linkage).

Alcohol Acyltransferase (AAT)[6]
  • Family: BAHD Superfamily (named after BEAT, AHCT, HCBT, DAT).

  • Active Site Motifs:

    • HXXXD: The catalytic histidine acts as a general base, deprotonating the hydroxyl group of

      
      -terpineol to facilitate nucleophilic attack on the thioester carbonyl of propionyl-CoA.[2]
      
    • DFGWG: A structural motif essential for maintaining the active site geometry.

  • Substrate Selectivity: Most plant AATs favor Acetyl-CoA.[2] Producing this compound requires an AAT variant with an expanded acyl-binding pocket to accommodate the extra methyl group of the propionyl moiety.[2]

Visualization: Pathway Diagram

The following diagram illustrates the convergence of the MEP pathway and Amino Acid catabolism to form this compound.

TerpinylPropionateBiosynthesis cluster_MEP Plastidial MEP Pathway cluster_Acyl Acyl-CoA Generation (Mitochondria/Cytosol) Pyr Pyruvate + G3P DXP DXP Pyr->DXP DXS MEP MEP DXP->MEP IPP IPP / DMAPP MEP->IPP GPP Geranyl Diphosphate (GPP) IPP->GPP GPPS Terpineol α-Terpineol GPP->Terpineol TPS (Cyclization + H2O) ValIle Valine / Isoleucine Keto α-Ketobutyrate ValIle->Keto Deamination PropCoA Propionyl-CoA Keto->PropCoA Oxidative Decarboxylation AAT Alcohol Acyltransferase (BAHD Family) PropCoA->AAT Terpineol->AAT TerpinylProp This compound CoA CoA-SH DXS DXS GPPS GPPS TPS α-Terpineol Synthase BCAT BCAT/TD AAT->TerpinylProp AAT->CoA

Figure 1: Convergent biosynthesis of this compound from isoprenoid and amino acid precursors.

Experimental Protocols

Protocol A: Metabolite Profiling & Identification

To validate the presence of this compound in plant tissue.

Method: Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.[2]

  • Sample Prep: Grind 500mg of fresh plant tissue (e.g., Thymus leaf) in liquid nitrogen. Transfer to a 20mL headspace vial.

  • Incubation: Incubate at 40°C for 15 mins to equilibrate volatiles.

  • Extraction: Expose an SPME fiber (DVB/CAR/PDMS) to the headspace for 30 mins at 40°C.

  • Desorption: Inject into GC inlet (250°C) for 3 mins (splitless mode).

  • Analysis:

    • Column: DB-5MS or HP-5MS (30m x 0.25mm).[2]

    • Oven Program: 40°C (2 min)

      
       5°C/min 
      
      
      
      240°C.
    • Validation: Compare retention index (RI) and mass spectrum against a commercial authentic standard of this compound (CAS 80-27-3). Look for molecular ion [M]+ 210 and characteristic fragments m/z 136 (terpinyl cation) and m/z 59.

Protocol B: In Vitro Enzyme Assay (AAT Activity)

To verify the ability of a candidate AAT to synthesize this compound.

Principle: Measure the release of free Coenzyme A (CoA-SH) upon esterification using Ellman’s Reagent (DTNB).

Reagents:

  • Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT.[2]

  • Substrates: 5 mM

    
    -Terpineol, 0.5 mM Propionyl-CoA.[2]
    
  • Enzyme: 5 µg purified recombinant AAT.[2]

  • Detection: 0.2 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).[2]

Procedure:

  • Blanking: Mix Buffer, DTNB, and

    
    -Terpineol in a cuvette. Auto-zero spectrophotometer at 412 nm.
    
  • Reaction Start: Add Propionyl-CoA and Enzyme. Mix by inversion.

  • Kinetics: Monitor absorbance at 412 nm for 10 minutes at 30°C.

  • Quantification: Calculate activity using the extinction coefficient of TNB (

    
    ).[2]
    
  • Product Confirmation: Extract the reaction mixture with 200 µL hexane and analyze via GC-MS (Protocol A) to confirm the product is specifically this compound, not a hydrolysis byproduct.

Metabolic Engineering Strategy

For researchers aiming to produce this compound in heterologous hosts (e.g., S. cerevisiae or N. benthamiana), the primary challenge is the scarcity of Propionyl-CoA.

BottleneckEngineering Solution
Low Propionyl-CoA Pool Strategy 1: Overexpress the threonine deaminase pathway (Thr


-ketobutyrate

Propionyl-CoA).Strategy 2: Feed propionate and overexpress Propionyl-CoA Synthetase (PrpE).[2]
AAT Specificity Perform site-directed mutagenesis on the AAT active site tunnel to reduce steric hindrance for the larger propionyl group (vs. acetyl).[2]
Terpineol Toxicity Terpenes can be cytotoxic.[2] Use a two-phase fermentation system (overlay with dodecane) to sequester the product, driving equilibrium forward.[2]

References

  • D'Auria, J. C. (2006). Acyltransferases in plants: a good time to be BAHD. Current Opinion in Plant Biology, 9(3), 331-340.[2] Link

  • Cumplido-Laso, G., et al. (2012).[2][5] The fruit ripening-related gene FaAAT2 encodes an alcohol acyltransferase involved in strawberry aroma biogenesis.[2] Journal of Experimental Botany, 63(11), 4275-4290.[2] Link

  • Vaiciulyte, V., et al. (2021).[6][7] α-Terpinyl Acetate: Occurrence in Essential Oils Bearing Thymus pulegioides, Phytotoxicity, and Antimicrobial Effects.[2][6][8][9] Plants, 10(2), 397. Link

  • Sales, A., et al. (2022). Engineering the biosynthesis of specific terpene esters in E. coli. Metabolic Engineering, 72, 256-267.[2] Link

  • Good Scents Company. (2024).[2] this compound Data Sheet. The Good Scents Company Information System. Link

Sources

The Therapeutic Potential of Monoterpenoid Esters: A Technical Guide to Biological Activity and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Monoterpenoid esters, a diverse class of secondary metabolites prevalent in the plant kingdom, are attracting significant attention within the scientific community for their broad spectrum of biological activities. These compounds, characterized by a ten-carbon backbone derived from two isoprene units and an ester functional group, exhibit promising anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core biological activities of monoterpenoid esters. We will delve into the intricate mechanisms of action, supported by detailed signaling pathway diagrams, and provide robust, field-proven experimental protocols for their evaluation. This guide is designed to be a practical resource, bridging the gap between foundational knowledge and advanced application, thereby empowering researchers to effectively explore and harness the therapeutic potential of these fascinating natural products.

Introduction: The Chemical Versatility and Biological Significance of Monoterpenoid Esters

Monoterpenoids are a major class of plant secondary metabolites, and their esterified derivatives are key contributors to the aromatic and medicinal properties of many essential oils.[1] The addition of an ester moiety to the monoterpene scaffold significantly influences the compound's lipophilicity, volatility, and ultimately, its interaction with biological targets. This structural diversity translates into a wide array of pharmacological effects, making monoterpenoid esters a compelling source for the discovery of new therapeutic agents.[1][2] Their natural origin and generally favorable safety profiles further enhance their appeal as candidates for drug development.

This guide will navigate through the principal biological activities of monoterpenoid esters, offering a detailed exploration of their molecular mechanisms and the experimental frameworks used to validate their efficacy.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a hallmark of numerous diseases, and the search for novel anti-inflammatory agents is a perpetual endeavor in pharmaceutical research. Monoterpenoid esters have emerged as potent modulators of the inflammatory response, primarily through their ability to interfere with key signaling cascades.

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

The anti-inflammatory effects of many monoterpenoid esters are attributed to their capacity to suppress the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[3][4] These pathways are central to the production of pro-inflammatory mediators such as cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3]

Bornyl acetate , for instance, has been shown to inhibit the NF-κB signaling pathway by affecting the phosphorylation of IκB and the production of IKKs.[3] It also impedes the MAPK pathway by inhibiting the phosphorylation of ERK, JNK, and p38.[3] This multi-pronged inhibition leads to a significant reduction in the expression of pro-inflammatory cytokines.[3]

dot

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway Activates MonoterpenoidEster Monoterpenoid Ester (e.g., Bornyl Acetate) MonoterpenoidEster->IKK Inhibits MonoterpenoidEster->MAPK_pathway Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus Translocates ProInflammatoryGenes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) NFkB_nucleus->ProInflammatoryGenes Induces AP1 AP-1 MAPK_pathway->AP1 Activates AP1_nucleus AP-1 (in Nucleus) AP1->AP1_nucleus Translocates AP1_nucleus->ProInflammatoryGenes Induces

Figure 1: Mechanism of Anti-inflammatory Action.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a well-established and reliable method for evaluating the anti-inflammatory potential of novel compounds.[5][6][7]

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rodent's paw, inducing a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

  • Animal Acclimatization: Male Wistar or Sprague-Dawley rats (180-200 g) are acclimatized for at least one week under standard laboratory conditions (22 ± 2 °C, 12 h light/dark cycle, ad libitum access to food and water).[7]

  • Animal Grouping: Animals are randomly divided into groups (n=6 per group):

    • Group I: Vehicle Control (e.g., saline or 5% Tween 80)[7][8]

    • Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)[7]

    • Group III-V: Test Compound (Monoterpenoid Ester) at various doses (e.g., 25, 50, 100 mg/kg, p.o.)

  • Baseline Measurement: The initial volume of the right hind paw (V₀) of each animal is measured using a plethysmometer.[7]

  • Drug Administration: The vehicle, positive control, or test compound is administered orally (p.o.) one hour before the carrageenan injection.[7]

  • Induction of Edema: 0.1 mL of a 1% carrageenan solution (in 0.9% saline) is injected into the sub-plantar region of the right hind paw of each animal.[7]

  • Paw Volume Measurement: Paw volume (Vₜ) is measured at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.[7]

  • Data Analysis:

    • The increase in paw volume is calculated as: ΔV = Vₜ - V₀.

    • The percentage inhibition of edema is calculated using the formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100

Causality Behind Experimental Choices:

  • Choice of Animal Model: Rats and mice are commonly used due to their well-characterized inflammatory responses and the reproducibility of the model.

  • Carrageenan as Phlogistic Agent: It induces a biphasic inflammatory response, allowing for the study of different mediators. The early phase is mediated by histamine and serotonin, while the later phase is associated with prostaglandin and cytokine release.

  • Plethysmometer: This instrument provides a precise and quantitative measurement of paw volume, ensuring the reliability of the data.

  • Positive Control: Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), is used as a standard to validate the experimental setup and compare the efficacy of the test compound.

Antimicrobial Activity: A Natural Defense Against Pathogens

The rise of antibiotic-resistant microorganisms poses a significant threat to global health. Monoterpenoid esters have demonstrated considerable antimicrobial activity against a broad range of bacteria and fungi, offering a potential source of new antimicrobial agents.[1]

Mechanism of Action: Disruption of Microbial Integrity

The lipophilic nature of monoterpenoid esters allows them to readily partition into the lipid bilayers of microbial cell membranes.[9] This interaction leads to a cascade of disruptive events:

  • Membrane Permeabilization: The insertion of monoterpenoid esters into the membrane increases its fluidity and permeability, leading to the leakage of essential intracellular components such as ions and ATP.[9]

  • Inhibition of Membrane-Bound Enzymes: The altered membrane environment can disrupt the function of crucial membrane-embedded proteins, including enzymes involved in respiration and transport.[9]

  • Inhibition of Biofilm Formation: Some monoterpenoid esters can interfere with quorum sensing, the cell-to-cell communication system that bacteria use to coordinate group behaviors like biofilm formation, thereby preventing the establishment of resilient microbial communities.[10]

dot

antimicrobial_mechanism cluster_bacterium MonoterpenoidEster Monoterpenoid Ester CellMembrane Cell Membrane MonoterpenoidEster->CellMembrane Partitions into QuorumSensing Quorum Sensing MonoterpenoidEster->QuorumSensing Inhibits BacterialCell Bacterial Cell MembraneDisruption Membrane Disruption CellMembrane->MembraneDisruption Leakage Leakage of Ions & ATP MembraneDisruption->Leakage EnzymeInhibition Inhibition of Membrane -Bound Enzymes MembraneDisruption->EnzymeInhibition CellDeath Bacterial Cell Death Leakage->CellDeath EnzymeInhibition->CellDeath Biofilm Biofilm Formation QuorumSensing->Biofilm Controls

Figure 2: Antimicrobial Mechanism of Action.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC assay is a fundamental in vitro method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium, which is then inoculated with a standardized suspension of the target microorganism. After incubation, the presence or absence of visible growth is observed to determine the MIC.

Step-by-Step Methodology:

  • Preparation of Microbial Inoculum: A fresh culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is grown on an appropriate agar medium. A few colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to the final working concentration.

  • Preparation of Test Compound Dilutions: A stock solution of the monoterpenoid ester is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions are then made in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls:

    • Positive Control: Wells containing only the growth medium and the microbial inoculum (no test compound).

    • Negative Control: Wells containing only the growth medium (no inoculum or test compound).

    • Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the test compound, along with the growth medium and inoculum, to ensure the solvent itself does not inhibit microbial growth.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth (i.e., the well remains clear). The growth can be visually assessed or measured using a microplate reader.

Causality Behind Experimental Choices:

  • McFarland Standard: This ensures a standardized number of bacteria are used in the assay, leading to reproducible results.

  • Serial Dilution: This method allows for the determination of a precise MIC value over a range of concentrations.

  • Microtiter Plate Format: This enables high-throughput screening of multiple compounds and concentrations simultaneously.

  • Appropriate Controls: These are crucial for validating the results and ensuring that any observed inhibition is due to the test compound and not other factors.

Anticancer Activity: Targeting Malignant Cells

The search for novel anticancer agents with improved efficacy and reduced side effects is a major focus of cancer research. Monoterpenoid esters have demonstrated promising cytotoxic effects against various cancer cell lines, acting through multiple mechanisms.[1]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Monoterpenoid esters can induce cancer cell death through the activation of apoptosis (programmed cell death) and by causing cell cycle arrest.

  • Apoptosis Induction: These compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This often involves the modulation of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2), activation of caspases, and ultimately, the fragmentation of DNA and cell death.[10]

  • Cell Cycle Arrest: Monoterpenoid esters can halt the progression of the cell cycle at specific checkpoints (e.g., G0/G1, G2/M), preventing cancer cells from proliferating.[10] This can be achieved by modulating the expression and activity of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[10]

dot

anticancer_mechanism MonoterpenoidEster Monoterpenoid Ester CancerCell Cancer Cell MonoterpenoidEster->CancerCell Enters Apoptosis Apoptosis Induction CancerCell->Apoptosis Triggers CellCycleArrest Cell Cycle Arrest (G2/M Phase) CancerCell->CellCycleArrest Induces CaspaseActivation Caspase Activation Apoptosis->CaspaseActivation DNA_Fragmentation DNA Fragmentation CaspaseActivation->DNA_Fragmentation CellDeath Cancer Cell Death DNA_Fragmentation->CellDeath CDK_Modulation Modulation of Cyclins & CDKs CellCycleArrest->CDK_Modulation CDK_Modulation->CellDeath

Figure 3: Anticancer Mechanism of Action.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds against cancer cell lines.[11][12][13]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active (living) cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).[12]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the monoterpenoid ester. A vehicle control (containing the same concentration of the solvent used to dissolve the compound) is also included.

  • Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours.[12]

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • The percentage of cell viability is calculated using the formula: % Cell Viability = (Absorbance_treated / Absorbance_control) x 100

    • The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Causality Behind Experimental Choices:

  • Cell Line Selection: The choice of cancer cell line depends on the research question and the type of cancer being investigated.

  • MTT Reagent: It is a reliable indicator of mitochondrial activity, which is a hallmark of cell viability.

  • Solubilizing Agent: This is necessary to dissolve the insoluble formazan crystals for accurate absorbance measurement.

  • Dose-Response Curve: This allows for the determination of the potency of the compound and its IC₅₀ value.

Neuroprotective Activity: Shielding the Nervous System

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neurons. Monoterpenoid esters have shown potential in protecting neurons from damage and death.

Mechanism of Action: Combating Oxidative Stress and Neuroinflammation

The neuroprotective effects of monoterpenoid esters are often linked to their antioxidant and anti-inflammatory properties.

  • Antioxidant Effects: These compounds can scavenge free radicals and upregulate the expression of endogenous antioxidant enzymes, thereby mitigating oxidative stress, a key contributor to neuronal damage.

  • Anti-inflammatory Effects: As discussed earlier, their ability to inhibit NF-κB and MAPK pathways also plays a crucial role in reducing neuroinflammation, which is implicated in the pathogenesis of many neurodegenerative disorders.

  • Modulation of Neurotransmitter Systems: Some monoterpenoid esters may also interact with neurotransmitter systems, such as the cholinergic system, which is affected in Alzheimer's disease.

Structure-Activity Relationship (SAR) and Future Perspectives

Understanding the relationship between the chemical structure of monoterpenoid esters and their biological activity is crucial for the rational design of more potent and selective therapeutic agents.[14][15] QSAR (Quantitative Structure-Activity Relationship) studies can help identify the key structural features that govern their activity.[14][15]

While preclinical studies have demonstrated the significant therapeutic potential of monoterpenoid esters, further research is needed to fully elucidate their pharmacokinetic and pharmacodynamic profiles in humans. Clinical trials are largely lacking for specific monoterpenoid esters, though some phytotherapeutic compounds containing these molecules have been investigated.[16] Future research should focus on:

  • Lead Optimization: Modifying the structure of promising monoterpenoid esters to enhance their efficacy and drug-like properties.

  • Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) of these compounds to understand their bioavailability and in vivo behavior.[3][17]

  • Clinical Trials: Conducting well-designed clinical trials to evaluate the safety and efficacy of the most promising candidates in human subjects.

Conclusion

Monoterpenoid esters represent a rich and diverse source of bioactive molecules with significant potential for the development of new drugs for a wide range of diseases. Their multifaceted mechanisms of action, targeting key pathways in inflammation, microbial infection, cancer, and neurodegeneration, make them particularly attractive candidates for further investigation. This technical guide has provided a comprehensive overview of their biological activities, elucidated their mechanisms of action, and detailed robust experimental protocols for their evaluation. By leveraging this knowledge, researchers can accelerate the translation of these promising natural compounds from the laboratory to the clinic.

References

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Sources

Technical Guide: Thermogravimetric Analysis of Terpinyl Propionate

[1]

Executive Summary

Terpinyl propionate (TP) is a monoterpene ester widely utilized in pharmaceutical formulations for its antimicrobial properties and as a penetration enhancer in transdermal drug delivery systems. As a semi-volatile organic compound (SVOC) with a boiling point of approximately 240–242°C, its thermal characterization presents unique challenges. Standard thermogravimetric analysis (TGA) often conflates evaporation with degradation unless specific protocols are employed.

This guide provides a rigorous methodology for the TGA of this compound. It moves beyond basic "mass loss" measurements to advanced kinetic modeling, enabling researchers to distinguish between physical volatility and chemical stability—a critical distinction for shelf-life prediction and formulation processing (e.g., hot-melt extrusion or liposomal encapsulation).

Physicochemical Baseline

Before designing the thermal protocol, one must understand the analyte's baseline properties to select the correct crucible and atmosphere.[1]

ParameterValueRelevance to TGA
Chemical Structure C₁₃H₂₂O₂ (Ester)Susceptible to hydrolysis; ester pyrolysis at high

.[2]
Boiling Point ~240–242°C (at 760 mmHg)Primary mass loss event in open pans.[2]
Molecular Weight 210.31 g/mol Used for molar mass loss calculations.[2]
Physical State Liquid (at STP)Requires hermetic sealing or specific liquid pans.[2]
Vapor Pressure Low (at 25°C)Evaporation is temperature-driven, not instantaneous.[2]

Source: PubChem [1], NIST Chemistry WebBook [2][1]

Experimental Protocol: The "Decision Tree" Approach

For volatile liquids like TP, a "one-size-fits-all" TGA method is scientifically invalid.[2] The experimental setup must be dictated by the specific data requirement: Volatility (Evaporation) or Stability (Degradation).

Workflow Visualization

TGA_WorkflowStartObjective DefinitionVolatilityGoal: Volatility/Evaporation(Vapor Pressure)Start->VolatilityStabilityGoal: Thermal Stability(Degradation Onset)Start->StabilityPan_OpenCrucible: Alumina/Aluminum(Open or Vented)Volatility->Pan_OpenAllow Mass TransferPan_SealedCrucible: High-Pressure Gold/Steel(Hermetically Sealed)Stability->Pan_SealedSuppress EvaporationAtmosphereAtmosphere: N2 (Inert)Flow: 40-60 mL/minPan_Open->AtmospherePan_Sealed->AtmosphereAnalysis_VolAnalysis: Langmuir Eq.Enthalpy of VaporizationAtmosphere->Analysis_VolAnalysis_StabAnalysis: Arrhenius PlotActivation Energy (Ea)Atmosphere->Analysis_Stab

Figure 1: Experimental decision tree for this compound TGA. Selection of crucible determines whether physical or chemical properties are measured.[1]

Detailed Methodologies
Method A: Volatility & Vapor Pressure (Open System)

This method determines how fast TP evaporates at processing temperatures.

  • Crucible: 70

    
    L Alumina (
    
    
    ) open pan.
  • Sample Mass: 10–15 mg (Liquid forms a meniscus; ensure consistent surface area).

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min. Note: Air can be used to study oxidative volatility, but 
    
    
    is preferred for pure physical evaporation kinetics.[1]
  • Temperature Program:

    • Isothermal hold at 25°C for 5 min (Stabilization).

    • Ramp 5°C/min to 300°C.

  • Expected Result: A smooth sigmoidal weight loss curve starting near 100°C and completing near the boiling point (240°C).

Method B: Thermal Degradation (Closed System)

This method suppresses evaporation to measure the temperature at which the chemical bonds actually break (pyrolysis).

  • Crucible: High-pressure Gold coated or Stainless Steel pan with a copper seal (Hermetic).

  • Sample Mass: 5–10 mg.

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min (External protection for the balance).
    
  • Temperature Program: Ramp 10°C/min to 600°C.

  • Expected Result: No mass loss at the boiling point (240°C). Mass loss will occur only when internal pressure exceeds seal limit or chemical degradation produces non-condensable gases (typically >300°C for esters).[1]

Data Interpretation & Kinetic Analysis

The Thermogram Profile

In a standard open-pan experiment (Method A), this compound exhibits a single-step weight loss.

  • 
     (Extrapolated Onset):  Typically lower than the boiling point in TGA due to carrier gas flow lowering the effective partial pressure. Expect 
    
    
    
    
    150–180°C.
  • 
    :  The temperature at which 5% mass is lost. Critical for determining "safe" processing windows (e.g., during mixing or extrusion).
    
  • Residue: Should be < 0.1%.[1][3] Higher residue indicates impurities or polymerization.

Kinetic Modeling (Langmuir Equation)

For pharmaceutical drying or shelf-life, we calculate the Enthalpy of Vaporization (


)
1

Where:

  • 
     = Rate of mass loss (from DTG peak).
    
  • 
     = Vapor pressure.
    
  • 
     = Vaporization coefficient (usually assumed 1 for vacuum, requires calibration in 
    
    
    ).

Protocol for Calculation:

  • Perform Isothermal TGA at 4 temperatures (e.g., 100°C, 110°C, 120°C, 130°C).

  • Plot

    
     vs 
    
    
    .
  • The slope equals

    
    .
    
Degradation Kinetics (Arrhenius)

If using Method B (Sealed Pan) or if studying oxidative degradation in air: Use the Flynn-Wall-Ozawa (FWO) isoconversional method.[2][4]

  • Run samples at heating rates (

    
    ) of 5, 10, 15, and 20 °C/min.
    
  • Plot

    
     vs 
    
    
    for specific conversion levels (
    
    
    ).
  • Parallel lines indicate a single reaction mechanism.

Application in Drug Development[1][5]

Liposomal Encapsulation Efficiency

This compound is often encapsulated to prevent volatilization. TGA is the "Gold Standard" for verifying encapsulation.

  • The Experiment: Run TGA on the empty liposome (blank) and the TP-loaded liposome.

  • The Logic:

    • Free TP evaporates < 200°C.[1]

    • Encapsulated TP requires liposome membrane rupture to release, shifting the mass loss event to higher temperatures (often overlapping with lipid degradation > 250°C).[1]

  • Quantification:

    
    [1]
    
Formulation Stability Diagram

Stability_LogicInputTGA Data Input(T_onset, T_5%)Check1Is T_onset > Processing Temp?Input->Check1PassProcess Viable(e.g., Hot Melt Extrusion)Check1->PassYesFailRisk of Loss/DegradationCheck1->FailNoMitigationStrategy: Encapsulationor Lower Temp ProcessFail->Mitigation

Figure 2: Logic flow for assessing formulation viability based on TGA thermal limits.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 62328, this compound. Retrieved from [Link][1]

  • NIST Mass Spectrometry Data Center. this compound.[5] NIST Chemistry WebBook, SRD 69.[6] Retrieved from [Link][1]

  • ASTM International. ASTM E1131-08: Standard Test Method for Compositional Analysis by Thermogravimetry.[2] West Conshohocken, PA. Retrieved from [Link][1]

  • ASTM International. ASTM E1641-16: Standard Test Method for Decomposition Kinetics by Thermogravimetry Using the Ozawa/Flynn/Wall Method. Retrieved from [Link][1]

  • Price, D.M., et al. (2000). Vapor pressure determination by thermogravimetry. Thermochimica Acta. [General Methodology Reference].

In Silico Prediction of Terpinyl Propionate Bioactivity: A Computational Framework

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details a computational framework for predicting the bioactivity of Terpinyl Propionate , a monoterpene ester. This guide is structured to serve as a rigorous protocol for researchers intending to evaluate this compound's pharmacological potential before wet-lab synthesis or testing.

Executive Summary

This compound (TP) is a monoterpene ester derived from


-terpineol and propionic acid. While traditionally utilized in fragrance and flavoring sectors, its structural congeners (terpenoid esters) exhibit significant antimicrobial and anti-inflammatory properties. This guide outlines a high-throughput in silico workflow to predict the bioactivity profile of TP, focusing on ligand-target interactions, pharmacokinetic stability (ADMET), and dynamic behavior in physiological environments.

Chemical Space & Ligand Preparation

Objective: To generate a thermodynamically stable 3D conformer of TP for accurate interaction modeling.

Structural Retrieval & Canonicalization

The starting point is the retrieval of the canonical SMILES string from a verified chemical database.

  • Compound: this compound

  • PubChem CID: 5365563

  • Molecular Formula:

    
    
    
  • Canonical SMILES: CCC(=O)OC1(CCC(=CC1)C)C(C)C (Representative)

Density Functional Theory (DFT) Optimization

Standard force fields (MMFF94) often fail to capture the subtle electronic effects of the ester linkage in terpenes. A Quantum Mechanical (QM) optimization is required.

  • Protocol:

    • Software: Gaussian 16 or ORCA (Open source alternative).

    • Basis Set: B3LYP/6-31G(d,p). This hybrid functional offers an optimal balance between cost and accuracy for organic esters.

    • Solvation Model: PCM (Polarizable Continuum Model) using water (

      
      ) to simulate physiological conditions.
      
    • Output: The optimized .pdb or .mol2 file serves as the "Ligand" input for docking.

Target Identification & Selection

Rationale: Terpenes typically act via membrane disruption (antimicrobial) or hydrophobic pocket binding (anti-inflammatory). Based on the pharmacophore of


-terpineol, the following targets are prioritized.
Primary Targets
Therapeutic AreaTarget ProteinPDB IDRationale
Anti-Inflammatory Cyclooxygenase-2 (COX-2)1CX2 Hydrophobic channel accommodates terpene scaffolds; critical for prostaglandin inhibition.
Antimicrobial DNA Gyrase B (S. aureus)2XCT ATP-binding domain is susceptible to competitive inhibition by hydrophobic ligands.
Antimicrobial Penicillin-Binding Protein 2a1VQQ Key target for MRSA activity; allosteric modulation potential.
Reverse Docking (Target Fishing)

If the bioactivity is unknown, Reverse Docking screens the ligand against a database of pharmacophores.

  • Tool: PharmMapper or SwissTargetPrediction.

  • Input: Optimized TP SMILES.

  • Filter: Homo sapiens (for safety/anti-inflammatory) and Bacteria (for antimicrobial).

Molecular Docking Protocol

Objective: To predict the binding affinity (


) and orientation of TP within the target active sites.
Workflow Visualization

The following diagram illustrates the critical path from ligand preparation to data analysis.

G LIG Ligand Prep (DFT Optimization) PREP Pre-Processing (MGLTools/AutoDock) LIG->PREP TAR Target Selection (PDB Retrieval) TAR->PREP DOCK Molecular Docking (Vina/Glide) PREP->DOCK ANAL Interaction Analysis (PyMOL/LigPlot+) DOCK->ANAL

Figure 1: Step-by-step computational workflow for molecular docking simulations.

Step-by-Step Methodology
  • Receptor Preparation:

    • Remove crystallographic water molecules (unless bridging is critical).

    • Add polar hydrogens (Kollman charges) using AutoDock Tools (ADT) .

    • Compute Gasteiger charges.

  • Grid Box Generation:

    • Center the grid on the co-crystallized ligand of the PDB structure.

    • Dimensions:

      
       Å (Standard) with 0.375 Å spacing.
      
  • Docking Execution (AutoDock Vina):

    • Exhaustiveness: Set to 32 or 64 to ensure thorough sampling of the conformational space.

    • Modes: Generate 10 binding modes.

  • Validation (Self-Docking):

    • Re-dock the native co-crystallized ligand.

    • Criteria: Root Mean Square Deviation (RMSD) must be

      
       Å.
      

ADMET & Drug-Likeness Profiling

Objective: To ensure this compound is safe and bioavailable.

Pharmacokinetic Parameters (SwissADME)
  • Lipophilicity (LogP): TP is highly lipophilic (Predicted LogP

    
    ).
    
    • Implication: Excellent membrane permeability but potential solubility issues.

  • Blood-Brain Barrier (BBB): High probability of crossing BBB due to low TPSA (Topological Polar Surface Area

    
     Ų) and high lipophilicity.
    
  • GI Absorption: Predicted as "High".

Toxicity Prediction (ProTox-II)
  • Hepatotoxicity: Monitor for predicted activity. Terpenes are generally GRAS (Generally Recognized As Safe), but esters can hydrolyze.

  • LD50 Prediction: Compare against Class IV/V (low toxicity) standards.

Molecular Dynamics (MD) Simulation

Objective: To verify the stability of the TP-Protein complex over time (100 ns). Docking provides a static snapshot; MD provides the "movie."

Simulation Setup (GROMACS)
  • Topology Generation:

    • Protein: CHARMM36 or AMBER99SB-ILDN force field.

    • Ligand (TP): Generate topology using CGenFF or ACPYPE (AnteChamber Python Parser interface).

  • Solvation & Neutralization:

    • Solvent: TIP3P water model.[1][2]

    • Ions: Add

      
       or 
      
      
      
      to neutralize the system (
      
      
      M physiological concentration).
  • Equilibration:

    • NVT Ensemble: 100 ps to stabilize temperature (300 K).

    • NPT Ensemble: 100 ps to stabilize pressure (1 bar).

  • Production Run:

    • Time: 100 ns.

    • Step size: 2 fs.

Analysis Metrics
  • RMSD (Root Mean Square Deviation): Measures structural stability. A plateau indicates equilibrium.

  • RMSF (Root Mean Square Fluctuation): Measures residue flexibility. Reduced fluctuation at the active site implies tight binding.

  • MM-PBSA: Calculates the Binding Free Energy (

    
    ) more accurately than docking scores by accounting for solvation effects.
    

Mechanistic Pathway (Hypothesis)

Based on the structure of this compound, the following anti-inflammatory mechanism is hypothesized and should be visualized in your results.

Pathway TP This compound COX2 COX-2 Enzyme TP->COX2 Competitive Inhibition PROST Prostaglandin E2 (PGE2) COX2->PROST Catalysis AA Arachidonic Acid AA->COX2 Substrate INFLAM Inflammation & Pain Response PROST->INFLAM Activation

Figure 2: Hypothesized mechanism of action: Competitive inhibition of COX-2 by this compound.

Data Interpretation & Reporting

When reporting your in silico results, summarize the quantitative data as follows:

Predicted Bioactivity Table (Template)
Target ProteinBinding Energy (kcal/mol)Inhibition Constant (

)
Key Residue Interactions
COX-2 (1CX2) -8.4 (Hypothetical)1.2

M
Val349, Ser530 (H-Bond), Leu352
DNA Gyrase (2XCT) -7.1 (Hypothetical)6.5

M
Asp73, Gly77

Interpretation Guide:

  • Binding Energy < -6.0 kcal/mol: Indicates potential bioactivity.[3]

  • Binding Energy < -8.0 kcal/mol: Indicates strong affinity, comparable to standard drugs.

  • Hydrophobic Interactions: For TP, expect dominance of Alkyl and Pi-Alkyl interactions due to the terpene tail.

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Link

  • Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research. Link

  • Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX. Link

  • Kim, S., et al. (2023). PubChem 2023 update. Nucleic Acids Research. Link

  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research. Link

Sources

Methodological & Application

Application Note: High-Yield Extraction and Purification of Terpinyl Propionate from Botanical Sources

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details validated protocols for the extraction, purification, and analysis of terpinyl propionate from plant material, specifically focusing on cardamom (Elettaria cardamomum) seeds as a primary source. This compound, a valuable ester with a characteristic fruity and floral aroma, is widely used in the fragrance, flavor, and pharmaceutical industries.[1][2] This document provides researchers, scientists, and drug development professionals with a selection of robust methodologies, including classic steam distillation and modern Supercritical Fluid Extraction (SFE), explaining the scientific rationale behind each protocol. Furthermore, it outlines procedures for post-extraction purification via fractional distillation and analytical validation using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction to this compound

This compound (C₁₃H₂₂O₂) is a monoterpenoid ester known for its pleasant, lavender-like floral and fruity aroma.[1] It is a colorless to pale yellow liquid, soluble in organic solvents and oils but generally insoluble in water.[1] Its primary applications are as a fragrance component in cosmetics and perfumes and as a flavoring agent in food products.[2] Natural sources of this compound and related esters like terpinyl acetate include cardamom, citrus fruits, and celery.[3] Cardamom (Elettaria cardamomum) seeds, in particular, are a rich source, with the closely related α-terpinyl acetate comprising up to 61.3% of the essential oil composition, making it an ideal candidate for extraction studies.[4] The selection of an appropriate extraction methodology is critical to maximize yield and preserve the integrity of this thermally sensitive compound.

Physicochemical Properties of α-Terpinyl Propionate
PropertyValueSource
Molecular Formula C₁₃H₂₂O₂
Molecular Weight 210.31 g/mol
Appearance Colorless to pale yellow oily liquid
Boiling Point ~240-275 °C,
Density ~0.949 g/mL at 25 °C
Solubility Soluble in alcohol and oils; insoluble in water.
Odor Profile Floral, lavender, fruity, herbal, citrus nuances.

Pre-Extraction Considerations: Plant Material Preparation

The quality and preparation of the botanical source material are foundational to achieving high-yield, high-purity extracts. The choices made at this stage directly impact the efficiency of every extraction method.

  • Source Selection: Utilize high-quality Elettaria cardamomum seeds from a reputable supplier. The concentration of target compounds like terpinyl esters can vary significantly based on geographic origin, cultivation conditions, and harvest time.[4]

  • Drying: Reduce the moisture content of the seeds to less than 10% using a forced-air oven at a controlled temperature (e.g., 40-50°C). This critical step prevents the formation of difficult-to-separate emulsions during extraction and minimizes the co-extraction of water-soluble impurities.

  • Grinding and Particle Size: The plant material must be ground to a specific particle size. For SFE, a particle size of 250-425 µm has been shown to provide the highest yield from cardamom seeds.[5] For steam distillation and solvent extraction, a coarser grind (e.g., 1-2 mm) is often sufficient. Grinding increases the surface area available for solvent or steam penetration, but excessively fine powders can lead to packing issues and pressure drops in SFE or filtration difficulties in solvent extraction.

Extraction Methodologies: Protocols and Rationale

The choice of extraction method depends on factors such as available equipment, desired purity, scalability, and environmental considerations. We present three primary methods: Steam Distillation, Solvent Maceration, and Supercritical Fluid Extraction.

Protocol 1: Steam Distillation

Steam distillation is a traditional and widely used method for extracting volatile compounds like essential oils.[6] It is effective for temperature-sensitive compounds because it allows for volatilization at temperatures below their actual boiling points.

Principle of Operation: Pressurized steam is passed through the plant material. The steam ruptures the oil-bearing glands and, due to the high vapor pressure of the volatile oils, the this compound and other components are carried away with the steam.[5] The mixture of steam and oil vapor is then cooled in a condenser, and the resulting liquid (hydrosol and essential oil) is collected. The essential oil, being immiscible with water, is then easily separated.

Detailed Step-by-Step Protocol:

  • Apparatus Setup: Assemble a Clevenger-type steam distillation apparatus. Ensure all glass joints are secure.

  • Material Loading: Place 100 g of coarsely ground cardamom seeds into the biomass flask.

  • Water Addition: Add sufficient deionized water to the boiling flask.

  • Distillation: Heat the boiling flask to generate steam. Allow the steam to pass through the cardamom seeds. The process should be continued for a minimum of 3 hours to ensure complete extraction.[4] Optimal distillation times for other botanicals can range from 117 to 300 minutes.[7][8]

  • Collection: The condensed mixture of oil and water will collect in the separator. The essential oil, being less dense, will form a layer on top of the hydrosol.

  • Separation: Carefully decant the essential oil layer from the aqueous layer using a separatory funnel.

  • Drying: Dry the collected essential oil over anhydrous sodium sulfate (Na₂SO₄) to remove residual water.

  • Storage: Store the final oil in an amber glass vial at 4°C to prevent degradation.

Causality and Optimization:

  • Why 3 hours? Studies on cardamom essential oil show that this duration is sufficient for hydrodistillation to capture the vast majority of volatile components.[4] Shorter times may result in lower yields.

  • Why ground material? Increasing the surface area allows for more efficient contact between the steam and the plant matrix, facilitating the rupture of oil glands.

Diagram 1: Steam Distillation Workflow

SteamDistillation cluster_prep Preparation cluster_extraction Extraction cluster_post Post-Processing Plant Cardamom Seeds Grind Grinding (1-2 mm) Plant->Grind Distill Steam Distillation (Clevenger, 3 hr) Grind->Distill Condense Condensation Distill->Condense Separate Phase Separation (Oil/Hydrosol) Condense->Separate Dry Drying (Anhydrous Na₂SO₄) Separate->Dry Product Crude Essential Oil Dry->Product

Caption: Workflow for this compound extraction via steam distillation.

Protocol 2: Supercritical Fluid Extraction (SFE)

SFE is a modern, "green" extraction technique that uses a supercritical fluid—most commonly carbon dioxide (CO₂)—as the solvent.[9] It is highly advantageous for extracting thermally sensitive compounds as it operates at low temperatures, preventing degradation and yielding a high-purity extract free of organic solvent residues.[10]

Principle of Operation: Above its critical temperature (31.1°C) and pressure (73.8 bar), CO₂ enters a supercritical state where it exhibits properties of both a liquid (high density, solvating power) and a gas (low viscosity, high diffusivity). This allows it to effuse into the plant matrix like a gas and dissolve the target compounds like a liquid. By simply reducing the pressure, the CO₂ returns to a gaseous state and evaporates, leaving behind the pure, solvent-free extract.

Detailed Step-by-Step Protocol:

  • Material Preparation: Mill cardamom seeds to a fine particle size of 250-425 µm .[5] Dry thoroughly.

  • Loading: Load approximately 50 g of the ground material into the SFE extraction vessel.

  • Parameter Setting: Set the SFE system to the optimal parameters for cardamom oil extraction:

    • Extraction Pressure: 9.0 MPa (90 bar)[5] (Note: Pressures up to 25 MPa can also be effective[3][10])

    • Extraction Temperature: 40°C[5]

    • CO₂ Flow Rate: 1.2 kg/h [5]

  • Extraction: Begin the extraction process. Run for a duration of 2-4 hours. The dynamic extraction phase allows for continuous removal of the extract.

  • Separation/Collection: The extract-laden supercritical CO₂ is passed into a separator vessel at a lower pressure (e.g., 1.5 MPa) and slightly elevated temperature (e.g., 10°C), causing the CO₂ to vaporize and the oil to precipitate.[5]

  • Recovery: Collect the crude extract from the separator.

  • Storage: Store the final extract in an amber glass vial at 4°C.

Causality and Optimization:

  • Why 9.0 MPa and 40°C? These specific conditions represent an optimized balance found in scientific literature to maximize the yield of essential oil from cardamom seeds while minimizing energy consumption.[5] The solvating power of supercritical CO₂ is highly dependent on its density, which is tuned by pressure and temperature.

  • Why fine particle size? The high diffusivity of supercritical CO₂ is best exploited with a larger surface area, but the fine particle size necessitates careful packing to avoid creating channels that would reduce extraction efficiency.

Diagram 2: Supercritical Fluid Extraction (SFE) Workflow

SFE CO2 Liquid CO₂ Tank Pump High-Pressure Pump CO2->Pump Heater Heater Pump->Heater Vessel Extraction Vessel (Ground Cardamom) Heater->Vessel Valve Back-Pressure Regulator Vessel->Valve Separator Separator (Pressure Drop) Valve->Separator Product Solvent-Free Extract Separator->Product GasOut Gaseous CO₂ (Recycled) Separator->GasOut De-pressurize

Caption: Workflow for this compound extraction via SFE.

Comparison of Extraction Methods

The selection of an extraction method involves trade-offs between yield, purity, cost, and environmental impact.

MethodPrincipleTypical Yield (Cardamom)ProsCons
Steam Distillation Volatilization of compounds with steam at ~100°C.~5.0%[5]Well-established, relatively low equipment cost, no organic solvents.High temperatures can cause thermal degradation of some compounds; not suitable for non-volatile substances.
Solvent Maceration Soaking material in a solvent (e.g., ethanol, hexane) at room temperature.Variable, depends heavily on solvent and time.Simple, low-tech, can extract a wide range of compounds.Requires large solvent volumes, potential for toxic solvent residue, often lower selectivity, long extraction times.[11]
Supercritical Fluid Extraction (SFE) Dissolution of compounds in supercritical CO₂ at low temperatures.5.5% - 6.0%[3][5]High purity (solvent-free), low temperature preserves delicate compounds, tunable selectivity, environmentally friendly.High initial capital cost for equipment, requires high-pressure operation.

Post-Extraction Processing and Analysis

The crude extract obtained from any of the above methods is a complex mixture of volatile compounds. Further processing is required to isolate or enrich this compound, and analytical methods are essential for quality control.

Purification by Fractional Distillation

Fractional distillation is used to separate liquid mixtures into their components based on differences in boiling points.[12] Since the crude cardamom oil contains compounds with a range of boiling points (e.g., 1,8-cineole ~176°C, linalool ~198°C, this compound ~240°C), this method can effectively enrich the desired ester.

Protocol:

  • Set up a fractional distillation apparatus with a fractionating column (e.g., Vigreux column) placed between the boiling flask and the condenser.[13]

  • Place the crude essential oil into the round-bottom boiling flask with a boiling stone.

  • Heat the flask gently. The vapor will rise through the fractionating column, undergoing multiple condensation-vaporization cycles, which enriches the more volatile components at the top.[13]

  • Collect fractions based on the temperature at the distillation head. Discard the initial, lower-boiling point fractions (containing primarily monoterpenes like 1,8-cineole).

  • Collect the fraction that distills near the boiling point of this compound (~240°C).

  • Analyze each fraction by GC-MS to confirm the composition.

Quality Control by GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying and quantifying the individual components within an essential oil.[14]

Principle of Operation: The sample is vaporized and injected into a gas chromatograph. An inert carrier gas moves the vapor through a long capillary column. Compounds separate based on their boiling points and affinity for the column's stationary phase. As each compound elutes from the column, it enters a mass spectrometer, which ionizes it and separates the fragments based on their mass-to-charge ratio, creating a unique mass spectrum or "fingerprint" for identification.[14]

Standard Operating Procedure:

  • Sample Preparation: Prepare a 1% (v/v) solution of the essential oil extract in a suitable solvent such as hexane or ethanol.[9]

  • Injection: Inject 1 µL of the diluted sample into the GC-MS system.

  • GC Separation: Use a suitable capillary column (e.g., HP-5MS) and a temperature program. A typical program might start at 60°C, hold for a few minutes, then ramp up to 240-250°C.

  • MS Detection: Operate the mass spectrometer in Electron Ionization (EI) mode.

  • Data Analysis: Identify compounds by comparing their mass spectra and retention times to those in a reference library (e.g., NIST, Wiley).[14] Quantify the relative percentage of each compound based on the peak area in the chromatogram.

Safety Precautions

Standard laboratory safety protocols must be followed.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and gloves.

  • Handle organic solvents in a well-ventilated fume hood.

  • This compound may cause skin and eye irritation; handle with care.[1]

  • SFE involves high-pressure systems; only trained personnel should operate the equipment.

References

  • Marongiu, B., Piras, A., Porcedda, S., & Tuveri, E. (2004). Comparative analysis of the oil and supercritical CO2 extract of Elettaria cardamomum (L.) Maton. Journal of Agricultural and Food Chemistry, 52(20), 6272-6276.
  • Kumar, A., Kumar, P., Singh, R., & Kumar, S. (2022). Process optimization of conventional steam distillation system for peppermint oil extraction. Energy Sources, Part A: Recovery, Utilization, and Environmental Effects, 44(2), 3960-3980.
  • Ashokkumar, K., Murugan, M., Dhanya, M. K., & Warkentin, T. D. (2021). Essential Oil Profile Diversity in Cardamom Accessions From Southern India. Frontiers in Sustainable Food Systems, 5, 698090.
  • Damljanović, B., Stoiljković, M., Tasić, T., & Urošević, I. (2022).
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound, 80-27-3. Retrieved from [Link]

  • MA, Q., GUO, C., ZHANG, F., LI, J., & YANG, Y. (2022). Optimization of supercritical CO2 extraction process and volatile component analysis of Amomum cardamomum essential oil. China Brewing, 41(3), 204-212.
  • University of Birmingham. (2023).
  • Gorgani, L., Mohammadi, M., Najafpour, G. D., & Nikzad, M. (2017). The optimization of essential oils supercritical CO2 extraction from Lavandula hybrida through static-dynamic steps procedure and semi-continuous technique using response surface method.
  • Google Patents. (n.d.). KR101195228B1 - A method for extracting terpene oil from natural product.
  • Pavlić, B., Vidović, S., Vladić, J., & Zeković, Z. (2015). Supercritical Fluid Extraction of Plant Flavors and Fragrances. Molecules, 20(4), 6248-6285.
  • Shimadzu Corporation. (n.d.). Analysis of Essential Oil Using GC-MS/FID Detector Splitting System. Retrieved from [Link]

  • Ravindran, S., & Parimaladevi, K. (2018). Process Optimization of Supercritical Carbon Dioxide Extraction of 1,8-Cineole from Small Cardamom Seeds by Response Surface Methodology: In Vitro Antioxidant, Antidiabetic and Hypocholesterolemic Activities of Extracts. Journal of Essential Oil Bearing Plants, 21(2), 316-329.
  • Scribd. (n.d.). 03-Fractional Distillation Esters. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

  • Al-Harrasi, A., Rehman, N. U., Hussain, J., Khan, A. L., Al-Rawahi, A., & Ali, L. (2013). Chemical Composition and Biological Activities of Essential Oils from Peels of Three Citrus Species. Molecules, 18(4), 4376-4387.
  • Kim, M. J., Lee, J. Y., & Kim, Y. S. (2022). Compositional characteristics and antibacterial activity of essential oils in citrus hybrid peels. Food Science and Technology, 42.
  • American College of Healthcare Sciences. (n.d.). The Art of Distilling Quality Essential Oils. Retrieved from [Link]

  • ResearchGate. (n.d.). A comparative study of essential oil components of selected promising small cardamom (Elettaria cardamomum (L.) Maton) landraces in Cardamom Hill Reserve (CHR) of South India. Retrieved from [Link]

  • Sesotec. (2024). GC-MS Analysis Method for Natural Essential Oils: A Fast and Reliable Analytical Tool. Retrieved from [Link]

  • Moustafa, S. M., Taha, R. S., & El-Akad, R. H. (2021). Essential oils from Elettaria cardamomum (L) Maton grains and Cinnamomum verum J. Presl barks. Journal of Pharmaceutical and Pharmacognosy Research, 9(5), 706-717.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

  • Msaada, K., Hosni, K., Ben Taarit, M., Chahed, T., & Marzouk, B. (2012). Changes of Peel Essential Oil Composition of Four Tunisian Citrus during Fruit Maturation. The Scientific World Journal, 2012, 528590.
  • Noumi, E., Snoussi, M., Al-Sieni, A. I., Al-Ghamdi, S., & Bakhrouf, A. (2018). Chemical and Biological Evaluation of Essential Oils from Cardamom Species. Molecules, 23(11), 2818.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

Sources

Terpinyl Propionate: A Comprehensive Application Guide for Flavor and Fragrance Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of terpinyl propionate, a versatile ester widely utilized in the flavor and fragrance industries. Intended for researchers, scientists, and product development professionals, this document details the chemical properties, synthesis, analytical protocols, and diverse applications of this important aroma chemical. We will delve into the causality behind experimental choices, ensuring that the provided protocols are robust and self-validating.

Introduction to this compound: A Molecule of Sensory Significance

This compound (C₁₃H₂₂O₂) is an ester recognized for its complex and pleasant aroma profile, characterized by fresh, fruity, and floral notes with sweet, herbal, and faintly citrusy undertones.[1] This colorless to pale yellow liquid is synthesized from the esterification of α-terpineol and propionic acid.[1] Its well-balanced and lingering scent makes it a valuable component in a myriad of consumer products.

Beyond its olfactory contributions, this compound is valued for its stability and compatibility with other ingredients in various formulations.[2] It has been affirmed as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), making it suitable for a wide range of applications in food, beverage, and cosmetic products.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₂₂O₂[5]
Molecular Weight 210.31 g/mol [5]
CAS Number 80-27-3[5]
FEMA Number 3053[5]
Appearance Colorless to slightly yellow liquid[5]
Odor Profile Sweet, floral, herbaceous, lavender-like[5]
Boiling Point 274.00 to 275.00 °C @ 760.00 mm Hg[5]
Density 0.947-0.952 g/cm³[5]
Refractive Index 1.462-1.468[5]
Solubility Soluble in alcohol, most fixed oils, glycerol; slightly soluble in propylene glycol; insoluble in water.[5]
Shelf Life 24 months or longer if stored properly[6]

Synthesis of this compound: An Esterification Protocol

The synthesis of this compound is typically achieved through the Fischer esterification of α-terpineol with propionic acid or its anhydride, often in the presence of an acid catalyst. The following protocol is a representative laboratory-scale synthesis.

Reaction Mechanism

The synthesis of this compound from terpineol and propionic anhydride is an acid-catalyzed nucleophilic acyl substitution. The reaction is initiated by the protonation of the carbonyl oxygen of the propionic anhydride by the acid catalyst (e.g., phosphoric acid), which increases the electrophilicity of the carbonyl carbon. The hydroxyl group of terpineol then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a series of proton transfer steps and the elimination of a propanoic acid molecule as a leaving group, resulting in the formation of the this compound ester and regeneration of the acid catalyst.

G cluster_0 Synthesis of this compound Reactants α-Terpineol + Propionic Anhydride Intermediate Protonated Propionic Anhydride Reactants->Intermediate Protonation Catalyst Acid Catalyst (e.g., H3PO4) Catalyst->Intermediate Product This compound Intermediate->Product Nucleophilic attack by α-Terpineol & Proton Transfer Product->Catalyst Catalyst Regeneration Byproduct Propionic Acid Product->Byproduct Elimination

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

  • α-Terpineol (1.0 mol)

  • Propionic anhydride (1.2 mol)

  • Phosphoric acid (0.05 mol)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Toluene (for Dean-Stark, optional)

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer. A Dean-Stark apparatus can be used if removing water is necessary (more relevant for esterification with carboxylic acid).

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a round-bottom flask, add α-terpineol, propionic anhydride, and phosphoric acid.

  • Heat the mixture to 80-100°C with constant stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with 5% sodium bicarbonate solution to neutralize the excess acid. Repeat the washing until the aqueous layer is no longer acidic.

  • Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Analytical Quality Control: Ensuring Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS is the primary technique for assessing the purity of this compound and identifying any impurities.

Protocol:

  • Instrument: Gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar or medium-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating this compound from related terpenes and byproducts.[7]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]

  • Injection: 1 µL of a 1% solution of this compound in a suitable solvent (e.g., ethanol or hexane) in split mode (e.g., 50:1 split ratio).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 5°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Data Analysis:

  • The purity of this compound is determined by the area percentage of its peak in the chromatogram.

  • Identification is confirmed by comparing the obtained mass spectrum with a reference spectrum from a library (e.g., NIST, Wiley). The mass spectrum of this compound will show characteristic fragmentation patterns. The molecular ion peak [M]+ at m/z 210 may be weak or absent. Key fragment ions would include those corresponding to the loss of the propionyloxy group and fragmentation of the terpinyl moiety.[8]

G cluster_1 GC-MS Workflow for this compound Analysis Sample Sample Preparation (1% in Ethanol) Injection GC Injection (1 µL, Split Mode) Sample->Injection Separation Chromatographic Separation (DB-5ms column) Injection->Separation Ionization Mass Spectrometry (EI, 70 eV) Separation->Ionization Detection Data Acquisition (m/z 40-400) Ionization->Detection Analysis Data Analysis (Purity & Identification) Detection->Analysis

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Enzymatic Synthesis of Terpinyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The enzymatic synthesis of terpinyl esters, such as terpinyl acetate, offers a green and highly selective alternative to traditional chemical methods.[1][2] Lipases are the most commonly used biocatalysts for this esterification reaction, valued for their ability to function under mild conditions and their high specificity, which minimizes the formation of byproducts.[1][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing reaction conditions and troubleshooting common issues encountered during the enzymatic synthesis of these valuable flavor and fragrance compounds.

Frequently Asked Questions (FAQs)

Q1: Which type of lipase is best suited for the synthesis of terpinyl esters?

A1: Several lipases have been successfully used for the synthesis of terpinyl esters. The choice of lipase can significantly impact reaction efficiency. Commonly used lipases include those from Candida antarctica (often immobilized, such as Novozym 435®), Candida rugosa, and Thermomyces lanuginosus (Lipozyme TL IM®).[4] The selection of the optimal lipase is often application-specific and may require empirical screening of several commercially available enzymes. Immobilized lipases are frequently preferred as they offer advantages such as easier separation from the reaction mixture and the potential for reuse over multiple reaction cycles.[5][6]

Q2: What are the typical starting materials for the enzymatic synthesis of terpinyl acetate?

A2: The synthesis of terpinyl acetate typically involves the esterification of α-terpineol with an acyl donor. While acetic acid can be used, acetic anhydride is often employed as the acyl donor.[7] The use of acetic anhydride can drive the reaction towards product formation by eliminating the production of water, which can lead to the reverse reaction (hydrolysis). However, high concentrations of acetic anhydride or the resulting acetic acid can inhibit the enzyme.

Q3: What is a realistic yield to expect for the enzymatic synthesis of terpinyl esters?

A3: The achievable yield of terpinyl esters is highly dependent on the specific reaction conditions. Under optimized conditions, yields can be quite high. For instance, the synthesis of geranyl and citronellyl alkanoates has been reported to reach yields between 80-100% within 4 hours of reaction.[4] For terpinyl acetate, an esterification extent of 53.0% has been achieved in a continuous operation using C. rugosa lipase. With further optimization of parameters such as temperature, substrate molar ratio, and water activity, it is possible to achieve even higher conversions.

Troubleshooting Guide

Low Product Yield

Q: My reaction has a low yield of terpinyl ester. What are the potential causes and how can I improve it?

A: Low product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Suboptimal Reaction Temperature: Lipase activity is highly temperature-dependent.[8][9]

    • Explanation: Each enzyme has an optimal temperature range for activity. Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures can lead to enzyme denaturation and loss of activity.[9][10] For many lipases used in ester synthesis, the optimal temperature is between 30°C and 70°C.[5] For example, in the synthesis of terpinyl acetate using C. rugosa lipase, increasing the temperature from 35°C to 50°C was shown to increase the yield.

    • Troubleshooting Steps:

      • Review the literature for the optimal temperature range of your specific lipase.

      • Perform a temperature optimization experiment, running the reaction at a range of temperatures (e.g., 30°C, 40°C, 50°C, 60°C) while keeping other parameters constant.

      • Monitor the reaction progress at each temperature to determine the optimal condition.

  • Incorrect Substrate Molar Ratio: The ratio of alcohol (α-terpineol) to acyl donor is a critical parameter.

    • Explanation: While a 1:1 molar ratio is stoichiometric, using an excess of one of the substrates can shift the reaction equilibrium towards product formation.[6] However, a large excess of either the alcohol or the acid can lead to enzyme inhibition.[2] For instance, a high concentration of acetic anhydride or the byproduct acetic acid can inhibit lipase activity.

    • Troubleshooting Steps:

      • Experiment with different molar ratios of α-terpineol to your acyl donor. A common starting point is a 1:1 or 1:1.5 ratio.

      • Analyze the product yield at each ratio to identify the optimal balance that maximizes conversion without causing significant substrate inhibition.

  • Presence of Excess Water (in solvent-based systems): Water content can significantly affect the equilibrium of the esterification reaction.

    • Explanation: Esterification is a reversible reaction where water is a byproduct. According to Le Chatelier's principle, the presence of excess water in the reaction medium can shift the equilibrium back towards the reactants, favoring hydrolysis over synthesis.[11] However, a minimal amount of water is often necessary to maintain the enzyme's catalytically active conformation.[10][12] The concept of water activity (aw) is a more accurate measure than total water content for optimizing enzymatic reactions in non-aqueous media.[1][13]

    • Troubleshooting Steps:

      • Ensure that your substrates and solvent are sufficiently dry. Molecular sieves can be added to the reaction mixture to remove water as it is formed.

      • If you suspect the enzyme requires some water for activity, you can control the water activity by pre-equilibrating the enzyme with saturated salt solutions.[1]

  • Inappropriate Reaction Medium (Solvent): The choice of solvent can influence both enzyme activity and substrate solubility.[3]

    • Explanation: The polarity of the solvent can affect the enzyme's conformation and activity. Hydrophobic solvents are often preferred for ester synthesis as they can reduce the inhibitory effects of short-chain reactants and improve the solubility of non-polar substrates.[3] In some cases, a solvent-free system can be advantageous, leading to higher volumetric productivity and simpler downstream processing.[5][6]

    • Troubleshooting Steps:

      • If using a solvent, consider screening a range of non-polar solvents like hexane or heptane.

      • Explore the possibility of running the reaction under solvent-free conditions, especially if substrate miscibility is not an issue.[4]

Slow Reaction Rate

Q: The synthesis of my terpinyl ester is proceeding very slowly. How can I increase the reaction rate?

A: A slow reaction rate can be due to insufficient enzyme activity or mass transfer limitations.

Potential Causes and Solutions:

  • Low Enzyme Concentration: The amount of enzyme used directly impacts the reaction rate.

    • Explanation: A higher concentration of the biocatalyst will generally lead to a faster reaction rate, up to a certain point where other factors become limiting.

    • Troubleshooting Steps:

      • Gradually increase the enzyme loading in your reaction to see if it improves the rate. Be mindful of the cost implications of using a large amount of enzyme.

      • Ensure that the enzyme is well-dispersed in the reaction mixture to maximize the available active sites.

  • Poor Mass Transfer: In heterogeneous catalysis with an immobilized enzyme, the rate at which substrates reach the enzyme's active sites can be a limiting factor.

    • Explanation: Inadequate mixing can lead to a situation where the reaction rate is limited by diffusion rather than the intrinsic kinetics of the enzyme.

    • Troubleshooting Steps:

      • Increase the agitation speed of your reactor to improve mixing and reduce mass transfer limitations.

      • If using a packed bed reactor with an immobilized enzyme, optimizing the flow rate can enhance substrate delivery to the catalyst.[14]

  • Enzyme Inhibition: The presence of inhibitory compounds can significantly slow down the reaction.

    • Explanation: As previously mentioned, high concentrations of substrates (like short-chain acids) or byproducts can inhibit the lipase.[2] The reaction mechanism for many lipase-catalyzed esterifications is a Ping-Pong Bi-Bi mechanism, which can be subject to substrate inhibition.[7][15]

    • Troubleshooting Steps:

      • If substrate inhibition is suspected, consider a fed-batch approach where the inhibitory substrate is added gradually over time to maintain a low concentration in the reactor.

      • If byproduct inhibition is the issue, in-situ product removal (e.g., by using a vacuum to remove a volatile byproduct) could be a viable strategy.

Visualizing the Process

Enzymatic Esterification Workflow

EsterificationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Reactants Substrates: α-Terpineol & Acyl Donor Mix Combine Reactants, Enzyme, and Medium Reactants->Mix Enzyme Immobilized Lipase Enzyme->Mix Solvent Reaction Medium (Solvent or Solvent-Free) Solvent->Mix Incubate Incubate at Optimal Temperature & Agitation Mix->Incubate Monitor Monitor Reaction (e.g., by GC/HPLC) Incubate->Monitor Separate Separate Enzyme (Filtration/Centrifugation) Monitor->Separate Reaction Complete Separate->Enzyme For Reuse Purify Purify Product (e.g., Distillation) Separate->Purify Analyze Analyze Product (Yield & Purity) Purify->Analyze

Caption: A typical workflow for the enzymatic synthesis of terpinyl esters.

Troubleshooting Logic for Low Yield

Troubleshooting Start Low Product Yield Temp Is the Temperature Optimal? Start->Temp Ratio Is the Substrate Molar Ratio Optimal? Temp->Ratio Yes AdjustTemp Optimize Temperature (30-70°C) Temp->AdjustTemp No Water Is Water Content Controlled? Ratio->Water Yes AdjustRatio Vary Molar Ratio (e.g., 1:1 to 1:2) Ratio->AdjustRatio No Solvent Is the Reaction Medium Appropriate? Water->Solvent Yes ControlWater Add Molecular Sieves or Control Water Activity Water->ControlWater No Success Yield Improved Solvent->Success Yes ChangeSolvent Screen Solvents or Try Solvent-Free Solvent->ChangeSolvent No AdjustTemp->Temp AdjustRatio->Ratio ControlWater->Water ChangeSolvent->Solvent

Caption: A decision tree for troubleshooting low yield in enzymatic ester synthesis.

Data Summary

Table 1: Comparison of Lipases for Terpinyl Ester Synthesis

Lipase SourceAcyl DonorReaction MediumTemperature (°C)Yield/ConversionReference
Candida rugosaAcetic AnhydrideSupercritical CO₂5053.0%
Candida antarctica (Novozym 435®)Various Fatty AcidsSolvent-Free/Heptane3580-100% (for geranyl/citronellyl esters)[4]
Thermomyces lanuginosus (Lipozyme TL IM®)Various Fatty AcidsSolvent-Free/Heptane35>60% (after 2 reuse cycles for geranyl/citronellyl esters)[4]

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Synthesis of Terpinyl Acetate
  • Reactant Preparation:

    • To a 100 mL round-bottom flask, add α-terpineol and acetic anhydride in the desired molar ratio (e.g., 1:1.5).

    • If using a solvent, add the appropriate volume of a non-polar solvent such as n-heptane.

    • If a solvent-free system is desired, proceed without adding a solvent.

  • Enzyme Addition:

    • Add the selected immobilized lipase (e.g., Novozym 435®) to the reaction mixture. The enzyme loading is typically between 5-10% (w/w) of the total substrate mass.

  • Reaction Incubation:

    • Place the flask in a temperature-controlled shaker or a stirred reactor set to the optimal temperature (e.g., 50°C).

    • Set the agitation to a speed that ensures the enzyme particles are well-suspended in the reaction medium (e.g., 150-200 rpm).

  • Reaction Monitoring:

    • Periodically take small aliquots from the reaction mixture.

    • Analyze the samples by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of terpinyl acetate and the remaining substrates.

  • Reaction Termination and Product Isolation:

    • Once the reaction has reached the desired conversion, stop the incubation.

    • Separate the immobilized enzyme from the reaction mixture by filtration or centrifugation. The enzyme can be washed with solvent and stored for reuse.

    • The liquid phase containing the terpinyl acetate can be purified by vacuum distillation to remove unreacted substrates and the solvent (if used).

Protocol 2: Procedure for Enzyme Reuse
  • Enzyme Recovery:

    • After the first reaction cycle, recover the immobilized lipase by filtration.

  • Enzyme Washing:

    • Wash the recovered enzyme with a suitable solvent (e.g., n-hexane or the solvent used in the reaction) to remove any adsorbed substrates and products. Repeat the washing step 2-3 times.

  • Enzyme Drying:

    • Dry the washed enzyme under vacuum at a mild temperature (e.g., 40°C) until a constant weight is achieved.

  • Reuse in Subsequent Reactions:

    • Add the dried, recycled enzyme to a fresh batch of substrates and initiate the next reaction cycle following Protocol 1.

  • Activity Monitoring:

    • Compare the initial reaction rate and final product yield of each cycle to assess the stability and reusability of the enzyme. A gradual decrease in activity may be observed over multiple cycles.[4]

References

  • Liaw, E. T., & Liu, K. J. (2010). Synthesis of terpinyl acetate by lipase-catalyzed esterification in supercritical carbon dioxide. Bioresource Technology, 101(10), 3320–3324. [Link]

  • Synthesis of terpinyl acetate using octadecylamineethoxylate ionic liquids as catalyst | Request PDF. (n.d.). Retrieved February 7, 2026, from [Link]

  • Synthesis of terpinyl acetate by lipase-catalyzed esterification in supercritical carbon dioxide. (n.d.). Retrieved February 7, 2026, from [Link]

  • Li, H., Wu, Z., Chen, F., & Ou, Y. (2024). Synthesis of terpinyl acetate from α-pinene catalyzed by α-hydroxycarboxylic acid-boric acid composite catalyst. PLoS ONE, 19(4), e0302521. [Link]

  • SOLVENT-FREE ENZYMATIC SYNTHESIS OF PENTYL ESTERS IN A BATCH REACTOR USING A COMMERCIAL IMMOBILIZED LIPASE. (n.d.). Retrieved February 7, 2026, from [Link]

  • Enzymatic synthesis optimization of isoamyl butyrate from fusel oil. (n.d.). Retrieved February 7, 2026, from [Link]

  • Alves, P. B., Antoniosi Filho, N. R., & de Oliveira, D. (2019). Lipase-Catalyzed Esterification of Geraniol and Citronellol for the Synthesis of Terpenic Esters. Applied Biochemistry and Biotechnology, 189(4), 1218–1231. [Link]

  • Krishna, S. H., Sattur, A. P., & Karanth, N. G. (2004). Lipase catalyzed ester synthesis for food processing industries. Brazilian Archives of Biology and Technology, 47(2), 231–243. [Link]

  • Method for preparing terpinyl acetate. (n.d.).
  • Chen, F., Li, H., Wu, Z., & Ou, Y. (2022). Synthesis of Terpineol from Alpha-Pinene Catalyzed by α-Hydroxy Acids. Molecules, 27(19), 6663. [Link]

  • Improvements in the Modeling and Kinetics Processes of the Enzymatic Synthesis of Pentyl Acetate. (n.d.). Retrieved February 7, 2026, from [Link]

  • Simplified Method to Optimize Enzymatic Esters Syntheses in Solvent-Free Systems: Validation Using Literature and Experimental Data. (n.d.). Retrieved February 7, 2026, from [Link]

  • Study of the Solvent-Free Process of Enzymatic Synthesis of Pentyl Esters in a Packed Bed Reactor (PBR). (n.d.). Retrieved February 7, 2026, from [Link]

  • Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives. (n.d.). Retrieved February 7, 2026, from [Link]

  • Graber, M., & Marty, A. (2004). Lipase-catalyzed production of short-chain acids terpenyl esters of interest to the food industry. Journal of Molecular Catalysis B: Enzymatic, 27(2–3), 91–97. [Link]

  • Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. (n.d.). Retrieved February 7, 2026, from [Link]

  • Unraveling Lipase’s Promiscuous Behavior: Insights into Organic Acid Inhibition during Solventless Ester Production. (n.d.). Retrieved February 7, 2026, from [Link]

  • Liu, K. J., & Liaw, E. T. (2010). Lipase-catalyzed production of a bioactive terpene ester in supercritical carbon dioxide. Journal of Biotechnology, 147(1), 17–22. [Link]

  • the role of water activity in terms of enzyme activity and enantioselectivity during enzymatic esterification in non. (n.d.). Retrieved February 7, 2026, from [Link]

  • Effects of Temperature on Esterification by Lipases | Download Table. (n.d.). Retrieved February 7, 2026, from [Link]

  • A method to control terpineol production from turpentine by acid catalysts mixing. (n.d.). Retrieved February 7, 2026, from [Link]

  • Investigating effect of temperature on the activity of lipase. (n.d.). Retrieved February 7, 2026, from [Link]

  • Improvements in the Modeling and Kinetics Processes of the Enzymatic Synthesis of Pentyl Acetate. (n.t.). Retrieved February 7, 2026, from [Link]

  • The effect of water on enzyme action in organic media. (n.d.). Retrieved February 7, 2026, from [Link]

  • Valivety, R. H., Halling, P. J., & Macrae, A. R. (1997). Water activity and substrate concentration effects on lipase activity. Biotechnology and Bioengineering, 55(5), 798–806. [Link]<798::AID-BIT10>3.0.CO;2-9

  • Synthetic and Natural Lipase Inhibitors. (n.d.). Retrieved February 7, 2026, from [Link]

  • Effect of water content and temperature on Carica papaya lipase catalyzed esterification and transesterification reactions. (n.d.). Retrieved February 7, 2026, from [Link]

  • Ultrasound‐Assisted Conversion of Biomass Turpentine into α‐Terpineol. (n.d.). Retrieved February 7, 2026, from [Link]

  • A Broad Temperature Active Lipase Purified From a Psychrotrophic Bacterium of Sikkim Himalaya With Potential Application in Detergent Formulation. (n.d.). Retrieved February 7, 2026, from [Link]

  • Effects of Water on Enzyme Performance with an Emphasis on the Reactions in Supercritical Fluids. (n.d.). Retrieved February 7, 2026, from [Link]

  • Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis. (n.d.). Retrieved February 7, 2026, from [Link]

  • (PDF) Lipase catalyzed ester synthesis for food processing industries. (n.d.). Retrieved February 7, 2026, from [Link]

  • effect of temperature on lipase activity | Download Scientific Diagram. (n.d.). Retrieved February 7, 2026, from [Link]

  • Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. (n.d.). Retrieved February 7, 2026, from [Link]

  • Enzymatic Esterification as Potential Strategy to Enhance the Sorbic Acid Behavior as Food and Beverage Preservative. (n.d.). Retrieved February 7, 2026, from [Link]

Sources

Technical Support Center: Enhancing the Stability of Terpinyl Propionate in Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, field-proven insights into enhancing the stability of terpinyl propionate in your formulations. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying scientific principles to empower you to troubleshoot and optimize your experimental designs effectively.

Understanding this compound and its Instability

This compound is a widely used fragrance and flavoring agent, valued for its pleasant, sweet, and floral-fruity aroma.[1] It is a monoterpenoid ester derived from α-terpineol and propionic acid.[1] While it is considered relatively stable, particularly in alkaline media, its stability can be compromised under certain formulation conditions, leading to degradation and a loss of its desired sensory properties. The primary degradation pathways for this compound, like other esters, are hydrolysis and oxidation.

Frequently Asked Questions (FAQs): Understanding the Core Problem

Q1: What are the primary degradation pathways for this compound?

A1: The two main chemical degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: As an ester, this compound can undergo hydrolysis, a reaction with water, which breaks the ester bond. This reaction is catalyzed by both acids and bases and results in the formation of α-terpineol and propionic acid.[1][2] While the scent of α-terpineol might not be undesirable (it has a lilac-like odor), the formation of propionic acid can introduce a sour, cheesy, or rancid off-note, significantly altering the intended fragrance profile.

  • Oxidation: The terpene moiety of this compound contains a cyclohexene ring with a double bond, which is susceptible to oxidation.[3] Oxidative degradation can be initiated by exposure to air (autoxidation), light (photo-oxidation), or the presence of oxidizing agents. This can lead to the formation of various oxidation byproducts, such as epoxides, peroxides, and aldehydes, which can further degrade and contribute to off-odors and discoloration of the final product.

Q2: What are the typical signs of this compound degradation in my formulation?

A2: Degradation of this compound can manifest in several ways:

  • Olfactory Changes: A shift in the fragrance profile is the most common indicator. This can range from a subtle loss of the characteristic sweet, fruity notes to the emergence of sharp, sour, or rancid off-odors.

  • Visual Changes: Discoloration, such as yellowing, can occur, particularly in formulations exposed to light or containing components that promote oxidation.

  • Physical Instability: In emulsions, the degradation of this compound and other components can sometimes contribute to phase separation or changes in viscosity over time.

Q3: What factors in my formulation can accelerate the degradation of this compound?

A3: Several factors can negatively impact the stability of this compound:

  • pH: Extremes in pH, both acidic and alkaline, can catalyze the hydrolysis of the ester linkage. While this compound is noted to be relatively stable in alkaline conditions, strong bases will still promote hydrolysis.[2]

  • Water Content: The presence of water is necessary for hydrolysis to occur. Formulations with a high water activity are more susceptible.

  • Presence of Oxidizing Agents: Impurities in raw materials, such as peroxides in certain excipients, can initiate oxidative degradation.

  • Exposure to Light and Air: UV radiation and atmospheric oxygen can trigger and accelerate oxidative chain reactions.

  • Presence of Metal Ions: Trace metal ions, such as iron and copper, can act as catalysts for both hydrolysis and oxidation.

  • Incompatible Excipients: Certain formulation ingredients can interact with this compound, leading to its degradation.

Troubleshooting Guide: Addressing Stability Issues

This section provides a structured approach to identifying and resolving common stability problems encountered with this compound in formulations.

Issue 1: "My formulation has developed a sour or off-odor over time."

This is a classic sign of hydrolysis. The formation of propionic acid is the likely culprit.

Troubleshooting Workflow: Investigating Hydrolysis

A Sour Off-Odor Detected B Hypothesis: Hydrolysis of this compound A->B C Measure pH of the Formulation B->C D Is pH outside the optimal range (typically 4.5-6.5)? C->D E Adjust pH with a suitable buffer system D->E Yes F Consider reformulating with a lower water activity D->F No H Re-evaluate stability of the reformulated product E->H G Evaluate raw material quality for acidic/basic impurities F->G G->H I Problem Resolved H->I A Fragrance Fading & Yellowing Observed B Hypothesis: Oxidation of this compound A->B C Incorporate Antioxidants B->C D Add a Chelating Agent B->D E Protect from Light and Air B->E F Evaluate Synergistic Antioxidant Blends C->F G Re-evaluate stability under stressed and normal conditions D->G E->G F->G H Problem Resolved G->H

Sources

Technical Support Center: Matrix Effect Suppression in LC-MS/MS Analysis of Terpinyl Propionate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Invisible" Interference

Welcome to the technical support hub for the analysis of Terpinyl Propionate . As a highly lipophilic terpene ester (LogP ~4.2), this compound presents unique challenges in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

The most common failure mode in this assay is Matrix Effect (ME) —specifically, ion suppression. This occurs when co-eluting matrix components (like phospholipids in plasma or hydrophobic plant pigments) compete with your analyte for charge in the ionization source. Because this compound elutes in the high-organic region of a reverse-phase gradient, it often co-elutes with the most tenacious "junk" in your sample.

This guide provides a self-validating workflow to Diagnose, Mitigate, and Validate your method against these effects.

Module 1: Diagnostic & Assessment

Q: How do I know if my signal loss is due to matrix suppression or just poor extraction?

A: You must perform a Post-Column Infusion (PCI) experiment. This is the "gold standard" qualitative test for visualizing suppression zones.

Protocol: Post-Column Infusion
  • Setup: Connect a syringe pump containing a neat solution of this compound (100 ng/mL) to the LC effluent via a T-piece connector before the MS source.

  • Flow: Infuse the standard continuously at 5-10 µL/min.

  • Injection: Inject a blank matrix extract (e.g., extracted plasma) via the LC autosampler.

  • Observation: Monitor the baseline of the this compound transition. A flat baseline indicates no effect. A dip (trough) indicates suppression; a peak indicates enhancement.

Visualizing the Workflow

PCI_Workflow cluster_LC LC System cluster_Infusion Continuous Infusion LC_Pump LC Pump (Gradient Flow) Injector Autosampler (Inject Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee T-Piece Mixing Column->Tee Syringe Syringe Pump (this compound Std) Syringe->Tee MS MS/MS Source (ESI/APCI) Tee->MS Data Chromatogram (Observe Baseline Dips) MS->Data

Figure 1: Schematic of the Post-Column Infusion setup for identifying matrix effect zones.[1]

Module 2: Sample Preparation Optimization

Q: I am using Protein Precipitation (PPT) with Acetonitrile, but suppression is high. Why?

A: PPT is "dirty." It removes proteins but leaves behind phospholipids (glycerophosphocholines), which are the primary suppressors in bioanalysis. Because this compound is hydrophobic, it elutes late in the gradient—exactly where phospholipids elute.

Recommendation: Switch to Liquid-Liquid Extraction (LLE) or Supported Liquid Extraction (SLE) .[1]

Comparative Extraction Strategies
MethodSuitability for this compoundProsCons
Protein Precipitation (PPT) Low Cheap, fast.[1]Does not remove phospholipids; high risk of suppression.[1]
Solid Phase Extraction (SPE) Medium Clean extracts; automatable.[1]Terpenes may stick irreversibly to hydrophobic sorbents; higher cost.[1]
Liquid-Liquid Extraction (LLE) High Excellent phospholipid removal; high recovery for lipophilic analytes.[1]Labor-intensive; requires evaporation step (watch for analyte volatility!).[1]

Critical LLE Protocol Tip: Use a non-polar solvent like Hexane or MTBE (Methyl tert-butyl ether) .[1] Phospholipids are zwitterionic and will remain in the aqueous phase or the interface, while this compound partitions into the organic layer.

Module 3: Chromatographic & Instrumentation Tuning

Q: Can I just change the column to fix this?

A: Sometimes. If you cannot change extraction methods, you must chromatographically separate the analyte from the suppression zone.

  • Monitor Phospholipids: Add a transition for phospholipids (e.g., m/z 184 -> 184 for phosphatidylcholines) to your method.

  • Adjust Gradient:

    • This compound elutes at high %B (Organic).

    • Phospholipids also elute at high %B.

    • Solution: Extend the gradient wash. Hold at 95-100% B for 2-3 minutes after your analyte elutes to flush phospholipids, preventing them from wrapping around to the next injection.[1]

Q: Should I use ESI or APCI?

A: For terpenes, APCI (Atmospheric Pressure Chemical Ionization) is often superior.

  • Mechanism: APCI ionizes in the gas phase, making it far less susceptible to liquid-phase competition (suppression) than ESI.[2][3]

  • Action: If ESI suppression > 20%, switch to APCI.

Troubleshooting Logic Tree

Troubleshooting_Tree Start Problem: Low Sensitivity / Variable IS Response Check_PCI Perform Post-Column Infusion Start->Check_PCI Result Is suppression observed at analyte retention time? Check_PCI->Result No_Suppression Issue is likely Recovery or Solubility Result->No_Suppression No Yes_Suppression Matrix Effect Confirmed Result->Yes_Suppression Yes Action1 Check Phospholipid Trace (m/z 184) Yes_Suppression->Action1 Coelution Do Phospholipids Co-elute? Action1->Coelution Yes_Coelute Modify Chromatography (Change Column Selectivity or Gradient) Coelution->Yes_Coelute Yes No_Coelute Switch Ion Source (Try APCI) Coelution->No_Coelute No Prep_Change Change Sample Prep (Switch PPT to LLE) Yes_Coelute->Prep_Change If separation fails

Figure 2: Decision matrix for isolating the source of signal loss.

Module 4: Validation & Calculations

Q: How do I calculate the Matrix Factor (MF) for FDA/EMA compliance?

A: You must quantify the suppression numerically.

Formula:



  • MF = 1.0: No effect.

  • MF < 1.0: Ion Suppression (e.g., 0.8 = 20% suppression).

  • MF > 1.0: Ion Enhancement.

IS Normalized MF:



Requirement: The CV of the IS-Normalized MF calculated from at least 6 different lots of matrix should be ≤ 15% .

FAQ: Specific Scenarios

Q: My Internal Standard (IS) is suppressed, but my analyte isn't. Is this okay? A: No. This indicates your IS is not tracking the analyte correctly.[4] This often happens if you use a structural analog instead of a Stable Isotope Labeled (SIL) IS (e.g., this compound-d3). If the IS elutes even 0.2 min apart from the analyte in a suppression zone, quantification will fail. Always use a SIL-IS if possible.

Q: I'm seeing "ghost peaks" of this compound in blank samples. A: This is likely Carryover , not matrix effect. Terpenes are sticky.

  • Fix: Use a needle wash with high organic strength (e.g., 50:50 Methanol:Isopropanol or Acetone). Ensure your wash solvent dissolves the lipophilic analyte.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry.

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.

  • European Medicines Agency (EMA). (2022).[5] ICH guideline M10 on bioanalytical method validation.

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

  • Dams, R., et al. (2003).[6] Matrix effects in bioanalysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and chromatographic conditions. Journal of the American Society for Mass Spectrometry.

Sources

Validation & Comparative

Comparing chemical synthesis versus enzymatic synthesis of terpinyl propionate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of Terpinyl Propionate (CAS: 80-27-3) presents a classic challenge in organic chemistry: the esterification of a sterically hindered tertiary alcohol (


-terpineol).

Traditional chemical synthesis relies on strong acid catalysts and elevated temperatures. While inexpensive, this route is plagued by the "elimination trap"—the acid-catalyzed dehydration of terpineol into terpenes (limonene/terpinolene), resulting in low yields (<50%) and complex downstream purification.

Enzymatic synthesis using lipases (specifically Candida antarctica Lipase B) offers a distinct kinetic advantage. By operating under mild conditions, it bypasses the elimination pathway entirely. Although reaction kinetics are slower, the selectivity approaches 100%. This guide validates that for high-purity applications (fragrance/pharma), the enzymatic route is superior, provided that water activity is strictly controlled.

Part 1: The Chemical Challenge (Sterics & Selectivity)

The core difficulty lies in the structure of


-terpineol. Unlike primary alcohols (e.g., geraniol) which esterify rapidly, 

-terpineol possesses a tertiary hydroxyl group shielded by a bulky cyclohexene ring.
The Mechanism of Failure in Chemical Synthesis

In the presence of Brønsted acids (


, 

, or p-TSA):
  • Protonation: The hydroxyl group is protonated (

    
    ).
    
  • Carbocation Formation: Water leaves, forming a tertiary carbocation.

  • Bifurcation:

    • Path A (Desired): Nucleophilic attack by propionic acid yields the ester.

    • Path B (Dominant Side Reaction): Elimination of a proton creates a double bond, converting the expensive terpineol starting material into cheap hydrocarbons like limonene or terpinolene.

Verdict: Chemical synthesis fights thermodynamics. High temperatures required to overcome steric hindrance simultaneously accelerate the elimination side reaction.

Part 2: Chemical Synthesis Protocol (Traditional)

Note: This protocol is provided for comparative baseline purposes. It represents the industry standard for low-cost, lower-purity grades.

Methodology
  • Reagents:

    
    -Terpineol (1.0 eq), Propionic Anhydride (1.5 eq), p-Toluenesulfonic acid (p-TSA) (1-2 mol%).
    
  • Solvent: Toluene (for azeotropic water removal) or Solvent-free.

  • Conditions: Reflux (

    
    C) for 12–18 hours.
    
Step-by-Step Workflow
  • Charge: Load

    
    -terpineol and p-TSA into a glass reactor equipped with a Dean-Stark trap.
    
  • Addition: Add propionic anhydride dropwise to control exotherm.

  • Reflux: Heat to reflux. Monitor water collection in the trap.

  • Quench: Cool to room temperature. Add 10%

    
     solution to neutralize the catalyst and unreacted acid.
    
  • Wash: Wash the organic layer 3x with brine to remove salts.

  • Purification: Fractional distillation is mandatory to separate the target ester from the significant limonene by-product formed during heating.

Critical Flaw: Even with optimized conditions, yields rarely exceed 60% due to the competitive dehydration of the tertiary alcohol.

Part 3: Enzymatic Synthesis Protocol (The Green Route)

Note: This protocol utilizes Novozym 435 (Immobilized CALB), selected for its large hydrophobic active site which accommodates bulky terpene structures.

Methodology
  • Reagents:

    
    -Terpineol (1.0 eq), Propionic Acid (1.0 - 1.5 eq).
    
  • Catalyst: Novozym 435 (Immobilized Candida antarctica Lipase B), 2–5% w/w relative to substrates.

  • Solvent: Solvent-free (preferred) or n-Heptane.

  • Water Control: Molecular Sieves (3A or 4A), 50-100 g/L.

  • Conditions:

    
    C, 24–48 hours.
    
Step-by-Step Workflow
  • Preparation: Activate Molecular Sieves (MS) at

    
    C for 3 hours prior to use to ensure maximum water adsorption capacity.
    
  • Incubation: Mix terpineol and propionic acid in a thermostated shaker (

    
    C).
    
  • Initiation: Add Novozym 435 and the activated MS. Agitate at 200–250 rpm. High shear mixing must be avoided to prevent attrition of the enzyme support.

  • Monitoring: Track acid value (AV) or GC conversion. The reaction is equilibrium-limited; water removal drives it forward.

  • Termination: Filter the reaction mixture to recover the immobilized enzyme and sieves.

  • Polishing: A simple flash distillation or caustic wash removes residual propionic acid.

Self-Validating Logic: The enzyme cannot catalyze the elimination reaction. Therefore, any conversion observed is exclusively towards the ester or hydrolysis back to alcohol. Purity is inherent to the mechanism.

Part 4: Comparative Analysis & Data

The following data summarizes average performance metrics derived from homologous series literature (Terpinyl Acetate/Propionate).

MetricChemical Synthesis (Acid Catalysis)Enzymatic Synthesis (Novozym 435)
Catalyst p-TSA /

Lipase B (C. antarctica)
Temperature

C

C
Reaction Time 12 - 18 Hours24 - 48 Hours
Conversion Yield 45 - 60%85 - 92%
Selectivity Low (High Limonene formation)>99% (No dehydration)
E-Factor (Waste) High (Acid waste, solvent, side-products)Low (Biodegradable, reusable catalyst)
Purification Complex Fractional DistillationSimple Filtration/Evaporation
Mechanistic Visualization

The diagram below illustrates the divergent pathways. Note how the chemical route bifurcates into waste, while the enzymatic route is linear.

G Substrate α-Terpineol + Propionic Acid AcidCat Chemical Route (Acid Catalyst, >100°C) Substrate->AcidCat EnzCat Enzymatic Route (CALB Lipase, 60°C) Substrate->EnzCat Carbocation Tertiary Carbocation Intermediate AcidCat->Carbocation Elimination Side Product: Limonene/Terpenes (Waste) Carbocation->Elimination Major Pathway (Dehydration) ChemEster This compound (Low Yield) Carbocation->ChemEster Minor Pathway AcylEnz Acyl-Enzyme Complex EnzCat->AcylEnz EnzEster This compound (High Purity) AcylEnz->EnzEster Selective Transfer

Figure 1: Mechanistic bifurcation showing the "Elimination Trap" in chemical synthesis versus the selective enzymatic pathway.

Part 5: Conclusion & Recommendations

For the synthesis of This compound , the choice of method depends entirely on the required purity and scale:

  • For Commodity/Industrial Solvents: Chemical synthesis remains viable if the side-product (Limonene) can be sold or used as a solvent, and if ester purity is not critical.

  • For Fragrance & Pharma (High Value): Enzymatic synthesis is the only recommended route . The cost of the biocatalyst is offset by:

    • Elimination of downstream distillation steps.

    • Preservation of the expensive

      
      -terpineol starting material (no waste to hydrocarbons).
      
    • Reusability of the immobilized enzyme (typically 10+ cycles).

Final Protocol Recommendation: Adopt a Solvent-Free system using Novozym 435 with continuous water removal via molecular sieves. This maximizes reactor volume efficiency (space-time yield) and adheres to Green Chemistry Principle #5 (Safer Solvents and Auxiliaries).

References

  • Liaw, E. T., & Liu, K. J. (2010). Synthesis of terpinyl acetate by lipase-catalyzed esterification in supercritical carbon dioxide.[1] Bioresource Technology, 101(10), 3320-3324.[1]

    • Context: Establishes the feasibility of lipase catalysis for hindered terpinyl esters and the impact of molar r
  • Román-Aguirre, M., et al. (2005).

    
    -pinene by homogeneous acid catalysis. Catalysis Today, 107-108, 310-314. 
    
    • Context: Details the acid-catalyzed mechanisms and the prevalence of elimination side-reactions (dehydr
  • Sousa, R. R., et al. (2021). Solvent-free esterifications mediated by immobilized lipases: a review from thermodynamic and kinetic perspectives. Catalysis Science & Technology, 11, 5696-5711.

    • Context: Provides the foundational logic for water removal strategies (molecular sieves)
  • Yadav, G. D., & Devendran, S. (2012). Lipase catalyzed synthesis of cinnamyl acetate via transesterification in non-aqueous medium. Process Biochemistry, 47(3), 496-502.

Sources

Validation of Terpinyl Propionate as a Chemotaxonomic & Authenticity Biomarker in Plant Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Terpinyl propionate (TP) is a monoterpene ester often overshadowed by its ubiquitous analog,


-terpinyl acetate.[1][2] However, its lower natural abundance and specific biosynthetic requirements make it a critical chemotaxonomic biomarker  for distinguishing specific plant chemotypes (notably Elettaria cardamomum and Thymus species) and a quality control marker  for detecting adulteration in high-value essential oils.

This guide validates TP’s utility by comparing it against standard ester biomarkers (


-terpinyl acetate and linalyl acetate), demonstrating its superior stability in alkaline environments and its distinct chromatographic resolution.[1][2]

Part 1: Chemical Profile & Comparative Stability[1][2]

To validate TP as a biomarker, we must first establish its physicochemical distinctness from common alternatives.[1][2]

Structural & Stability Comparison

While acetates are the standard for volatile profiling, they suffer from rapid hydrolysis in aqueous or alkaline extraction buffers.[2] this compound exhibits enhanced steric hindrance, providing superior stability during rigorous extraction protocols.[1][2]

FeatureThis compound (Target)

-Terpinyl Acetate
(Analog)
Linalyl Acetate (Benchmark)
CAS Number 80-27-380-26-2115-95-7
Molecular Weight 210.31 g/mol 196.29 g/mol 196.29 g/mol
Odor Profile Faint, herbaceous, lavender-like; high tenacity.[1]Strong, bergamot-lavender; medium tenacity.[1]Fresh, floral, bergamot; low tenacity.
Alkaline Stability High (Resists hydrolysis in pH > 8)Moderate (Hydrolyzes to terpineol)Low (Rapidly hydrolyzes)
Biomarker Role Specificity Marker (Authenticity/Chemotype)Abundance Marker (General yield)Quality Marker (Freshness)
Biosynthetic Causality

TP accumulation suggests a specific enzymatic diversion from the standard acetate pathway.[2] Its presence indicates the activity of specific terpineol acyltransferases capable of utilizing propionyl-CoA rather than acetyl-CoA.[1][2]

Biosynthesis GPP Geranyl Diphosphate (GPP) AT α-Terpineol GPP->AT Cyclization ATA α-Terpinyl Acetate (Common) AT->ATA Acetyl-CoA TP This compound (Specific Biomarker) AT->TP Propionyl-CoA Enz1 Terpene Synthase Enz2 Acetyl-CoA Transferase Enz3 Propionyl-CoA Transferase

Figure 1: Biosynthetic divergence.[1][2] The presence of this compound implies specific acyltransferase activity utilizing Propionyl-CoA, distinguishing it from the common acetate pathway.

Part 2: Analytical Validation (GC-MS)

The primary challenge in using TP as a biomarker is resolving it from the more abundant


-terpinyl acetate.[1][2] The following data validates the separation capability of standard non-polar columns.
Chromatographic Resolution

On a standard 5% Phenyl-methylpolysiloxane column (e.g., DB-5 or HP-5), TP elutes significantly later than the acetate form, preventing peak overlap and ensuring accurate quantification.[1]

CompoundRetention Index (RI) on DB-5Base Peak (m/z)Key Fragments (m/z)

-Terpinyl Acetate
1349 - 1355136121, 93, 43
This compound 1460 - 1475 121 136, 59, 93

RI
~115 units--

Interpretation: The ~115 RI unit difference allows for baseline resolution. If a peak is detected at RI 1350, it is the acetate.[2] A peak appearing near RI 1470 confirms the propionate ester.

Mass Spectral Identification

TP can be distinguished from its acetate analog by the presence of the m/z 59 fragment (propionyl group) which is absent in the acetate (which shows m/z 43 for acetyl).[2]

Part 3: Experimental Protocols

Extraction Workflow: HS-SPME vs. Hydrodistillation

For biomarker validation, Headspace Solid-Phase Microextraction (HS-SPME) is superior to hydrodistillation because it prevents the thermal degradation of esters.[1][2]

Protocol: Automated HS-SPME for this compound

  • Sample Prep: Weigh 1.0 g of plant tissue (e.g., Elettaria cardamomum seeds) into a 20 mL headspace vial.

  • Incubation: Heat at 40°C for 15 minutes (agitation: 250 rpm) to equilibrate volatiles.

  • Extraction: Expose fiber (DVB/CAR/PDMS 50/30 µm) to headspace for 30 minutes at 40°C.

    • Why DVB/CAR/PDMS? This tri-phase fiber covers the polarity range of terpenes and esters better than pure PDMS.[2]

  • Desorption: Insert fiber into GC injector at 250°C for 3 minutes (splitless mode).

GC-MS Method Parameters
  • Column: HP-5MS UI (30 m × 0.25 mm × 0.25 µm).[1][2]

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).[1][2]

  • Oven Program:

    • Initial: 50°C (hold 2 min).

    • Ramp 1: 3°C/min to 180°C (critical for separating ester isomers).[1][2]

    • Ramp 2: 20°C/min to 280°C (hold 5 min).

  • MS Source: 230°C; Quad: 150°C.[1][2]

Analytical Workflow Diagram

AnalyticalWorkflow cluster_0 Sample Preparation cluster_1 Separation & Detection cluster_2 Data Validation Plant Plant Tissue (Cardamom/Thymus) SPME HS-SPME Extraction (DVB/CAR/PDMS Fiber) Plant->SPME GC GC Separation (HP-5MS Column) SPME->GC Desorption @ 250°C MS Mass Spectrometry (EI 70eV) GC->MS RI RI Check (Target: 1460-1475) MS->RI Frag Fragment Check (m/z 59 presence) MS->Frag Result Validated Biomarker RI->Result Frag->Result

Figure 2: Step-by-step validation workflow ensuring separation from isomeric acetates.

Part 4: Case Study Applications

Authenticity Screening in Cardamom Oil

Commercial cardamom oil is often adulterated with synthetic


-terpinyl acetate to mimic high-quality oil.[1][2]
  • Natural Oil: Contains

    
    -terpinyl acetate (~30-40%) AND trace This compound (0.5 - 2.0%) .[1][2]
    
  • Adulterated Oil: Often lacks the propionate ester entirely or contains it in incorrect ratios due to the use of cheap synthetic acetate sources.[2]

Chemotaxonomy in Thymus Species

While Thymus vulgaris is rich in thymol, other species like Thymus pulegioides have specific chemotypes.[2]

  • Studies indicate specific T. pulegioides populations accumulate terpinyl esters.[1][2] Differentiating the propionate chemotype from the acetate chemotype provides data on the plant's adaptation to local soil pH and biotic stress.[2]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 62328, this compound. Retrieved from [Link][2]

  • Mockute, D., & Bernotiene, G. (2005).[1][2] The main citral-geraniol and carvacrol chemotypes of the essential oil of Thymus pulegioides L. growing wild in Vilnius district. Journal of Agricultural and Food Chemistry. (Contextual grounding on Thymus chemotypes).

  • NIST Mass Spectrometry Data Center. (2023).[1][2] this compound Retention Indices. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][2]

  • Ashokkumar, K., et al. (2020).[1][2] Botany, traditional uses, phytochemistry and biological activities of cardamom [Elettaria cardamomum (L.) Maton] - A critical review. Journal of Ethnopharmacology. Retrieved from [Link]

Sources

A Comparative Guide to the Stability of Terpinyl Propionate and Linalyl Acetate in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complexities of cosmetic formulation, the chemical stability of fragrance ingredients is a paramount concern. The degradation of these molecules can lead to diminished olfactory performance, altered product aesthetics, and potentially, the formation of irritants or allergens. This guide provides an in-depth comparison of the stability of two commonly used fragrance esters: terpinyl propionate and linalyl acetate. By examining their chemical structures, inherent reactivities, and behavior under cosmetic-relevant stress conditions, we aim to equip formulators with the knowledge to make informed decisions for enhanced product integrity.

Introduction: The Crucial Role of Fragrance Stability

The selection of a fragrance ingredient extends beyond its initial scent profile. Its ability to remain chemically intact throughout the product's lifecycle is critical for brand consistency and consumer safety. Ester hydrolysis, oxidation, and photodegradation are common pathways that can compromise the stability of fragrance molecules within a cosmetic chassis. This guide will dissect the stability profiles of this compound and linalyl acetate, two esters with distinct structural features that significantly influence their resilience in cosmetic formulations. While linalyl acetate is widely used and its stability has been the subject of numerous studies, this compound, a structurally related terpene ester, presents an alternative with potentially different stability characteristics.

Molecular Structure and Physicochemical Properties: A Tale of Two Esters

A fundamental understanding of the chemical structure and physicochemical properties of this compound and linalyl acetate is essential to appreciating their stability differences.

Linalyl Acetate , an acyclic monoterpenoid ester, is a principal component of lavender and bergamot essential oils.[1] Its structure features a tertiary allylic acetate, a moiety known for its susceptibility to chemical transformations.

This compound , a monocyclic monoterpenoid ester, possesses a more sterically hindered tertiary ester linkage.[2] This structural difference is hypothesized to play a significant role in its stability.

Below is a table summarizing the key physicochemical properties of both compounds.

PropertyThis compoundLinalyl Acetate
Molecular Formula C₁₃H₂₂O₂[2]C₁₂H₂₀O₂[1]
Molecular Weight 210.31 g/mol [2]196.29 g/mol [1]
Appearance Colorless to slightly yellow liquid[2]Colorless liquid[1]
Boiling Point 239-240 °C[2]220 °C[1]
Density ~0.95 g/cm³[2]~0.895 g/cm³[1]
Solubility in Water Insoluble[2]Insoluble[1]

Comparative Stability Analysis: Hydrolysis, Oxidation, and Photodegradation

The stability of a fragrance ester in a cosmetic formulation is primarily dictated by its resistance to hydrolysis, oxidation, and photodegradation.

Hydrolytic Stability

Ester hydrolysis, the cleavage of the ester bond to yield an alcohol and a carboxylic acid, is a major degradation pathway, particularly in aqueous formulations with non-neutral pH.

Linalyl Acetate: The tertiary allylic acetate structure of linalyl acetate makes it particularly prone to hydrolysis. Studies have shown that it readily hydrolyzes, especially under acidic conditions, to form linalool and acetic acid.[3] This reaction can be further accelerated by increased temperatures. The formation of linalool can alter the fragrance profile, and the accompanying production of acetic acid can lower the pH of the formulation, potentially impacting other ingredients.

Oxidative Stability

Oxidation, often initiated by exposure to air, can lead to the formation of hydroperoxides, alcohols, and other degradation products that can significantly alter the odor of a fragrance and may lead to the formation of sensitizing species.

Linalyl Acetate: The presence of two double bonds in the linalyl acetate molecule makes it susceptible to oxidation. Upon exposure to air, it can form hydroperoxides, which are relatively unstable and can decompose into a variety of secondary oxidation products.[3] This process can be accelerated by heat and light.

This compound: this compound contains a single double bond within its cyclohexene ring. While this double bond can be a site for oxidation, the overall molecule is generally considered to have good oxidative stability. The potential for antioxidant activity has been noted, which may contribute to its stability in cosmetic formulations.[4]

Photostability

Exposure to ultraviolet (UV) radiation can induce photochemical reactions in fragrance molecules, leading to degradation and changes in scent.

Linalyl Acetate: Linalyl acetate is known to be susceptible to photodegradation. Exposure to UV light can lead to isomerization and the formation of various degradation products, contributing to a loss of the characteristic fragrance.

This compound: A safety assessment of this compound indicates that it does not show significant absorption in the UV/Vis spectrum between 290 and 700 nm. This lack of significant absorbance suggests that this compound is not expected to be directly degraded by UV light and, therefore, should exhibit good photostability in cosmetic formulations.

Experimental Protocols for Comparative Stability Assessment

To provide a definitive, data-driven comparison of the stability of this compound and linalyl acetate, a series of well-controlled experiments are necessary. The following protocols are designed as a self-validating system for researchers to generate robust comparative data.

Hydrolytic Stability Study

Objective: To determine and compare the hydrolysis kinetics of this compound and linalyl acetate at different pH values relevant to cosmetic formulations.

Methodology:

  • Buffer Preparation: Prepare a series of aqueous buffer solutions at pH 4.0, 5.5, and 7.0.

  • Sample Preparation: Prepare solutions of this compound and linalyl acetate at a concentration of 0.1% (w/v) in each of the prepared buffer solutions.

  • Incubation: Store the samples in sealed vials at controlled temperatures (e.g., 25°C and 40°C) in the dark.

  • Sampling: At predetermined time intervals (e.g., 0, 24, 48, 72, 96, 168 hours), withdraw an aliquot from each sample.

  • Analysis: Quantify the remaining concentration of the parent ester and the formation of the corresponding alcohol (linalool or terpineol) using a validated Gas Chromatography-Mass Spectrometry (GC-MS) method.

  • Data Analysis: Plot the concentration of the ester versus time and determine the pseudo-first-order rate constant (k) for hydrolysis at each pH and temperature.

Workflow Diagram:

Hydrolytic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing A Prepare Buffers (pH 4.0, 5.5, 7.0) B Prepare Ester Solutions (0.1% in each buffer) A->B C Store at 25°C & 40°C (in the dark) B->C D Sample at Time Intervals C->D E GC-MS Analysis D->E F Quantify Ester & Alcohol E->F G Plot Concentration vs. Time F->G H Calculate Rate Constants (k) G->H

Caption: Workflow for determining hydrolytic stability.

Photostability Study

Objective: To compare the photodegradation of this compound and linalyl acetate in a model cosmetic emulsion under UV exposure.

Methodology:

  • Emulsion Preparation: Prepare a standard oil-in-water (O/W) emulsion base.

  • Sample Preparation: Incorporate 0.5% (w/w) of either this compound or linalyl acetate into the emulsion. Package the samples in UV-transparent containers.

  • UV Exposure: Expose the samples to a controlled source of UVA and UVB radiation in a photostability chamber for a defined period. A control set of samples should be kept in the dark at the same temperature.

  • Sampling and Analysis: At specified time points, analyze the samples using Headspace GC-MS to quantify the remaining fragrance concentration and identify any degradation products.

  • Data Analysis: Compare the degradation profiles of the two esters under UV exposure.

Workflow Diagram:

Photostability_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis A Prepare O/W Emulsion B Incorporate Esters (0.5%) A->B C Expose to UV Radiation B->C D Control Samples (Dark) B->D E Sample at Time Intervals C->E D->E F Headspace GC-MS Analysis E->F G Quantify Ester & Degradants F->G

Caption: Workflow for assessing photostability in an emulsion.

Discussion and Formulation Strategies

The available data and structural analysis suggest that This compound likely possesses superior stability in cosmetic formulations compared to linalyl acetate . Its sterically hindered ester group should confer greater resistance to hydrolysis, and its lack of significant UV absorbance points to enhanced photostability.

For formulators, this translates to several potential advantages when using this compound:

  • Broader pH Stability: this compound is expected to be more stable in formulations with acidic or alkaline pH, offering greater flexibility in product development.

  • Longer Shelf Life: The slower degradation rate of this compound should contribute to a longer and more consistent fragrance profile over the product's lifetime.

  • Reduced Potential for Byproduct Formation: The lower propensity for degradation means a reduced risk of forming potentially sensitizing or off-odor compounds.

When formulating with linalyl acetate, particularly in aqueous systems, several strategies can be employed to mitigate its instability:

  • pH Control: Maintaining the formulation pH as close to neutral as possible can slow down hydrolysis.

  • Antioxidants: The inclusion of antioxidants can help to quench free radicals and inhibit oxidative degradation.

  • UV Absorbers: Incorporating UV filters into the formulation can protect linalyl acetate from photodegradation.

  • Encapsulation: Encapsulating linalyl acetate in carrier systems can provide a physical barrier against environmental stressors.

Conclusion

While linalyl acetate remains a popular and olfactorily pleasing fragrance ingredient, its inherent chemical instabilities, particularly its susceptibility to hydrolysis and photodegradation, present challenges for formulators. This compound, with its more sterically hindered and photostable structure, emerges as a promising alternative for applications requiring enhanced fragrance stability. Although direct comparative experimental data is limited, the structural and physicochemical properties of this compound strongly suggest a more robust stability profile. The experimental protocols outlined in this guide provide a clear pathway for generating the necessary data to make a definitive, evidence-based selection between these two important fragrance esters. By understanding the chemical nuances of these molecules, cosmetic scientists can create more stable, effective, and sensorially pleasing products for the consumer.

References

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2015). Assessment of Functional Stability of Photoprotective Formulations Containing Rutin Succinate. Retrieved from [Link]

  • OECD SIDS. (n.d.). LINALYL ACETATE. Retrieved from [Link]

  • The Good Scents Company. (n.d.). Linalyl acetate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Science.gov. (n.d.). linalool linalyl acetate: Topics by Science.gov. Retrieved from [Link]

  • ResearchGate. (2017). Thermal, photo-oxidation and antimicrobial studies of linalyl acetate as a major ingredient of lavender essential oil. Retrieved from [Link]

  • Wikipedia. (n.d.). Linalyl acetate. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 2. (a) Proposed elimination reactions of linalyl acetate and.... Retrieved from [Link]

  • Ataman Kimya. (n.d.). LINALYL ACETATE. Retrieved from [Link]

  • Australian Government Department of Health. (2018). Simple esters of linalool: Human health tier II assessment. Retrieved from [Link]

  • ScenTree. (n.d.). Linalyl acetate (CAS N° 115-95-7). Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). α-Terpinyl propionate. Retrieved from [Link]

  • ResearchGate. (2022). Formulation and stability evaluation of a cosmetics emulsion loaded with different concentrations of synthetic and natural preservative. Retrieved from [Link]

  • ResearchGate. (n.d.). Decomposition and rearrangement of linalyl acetate (1): geranyl acetate.... Retrieved from [Link]

  • MDPI. (2020). The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins. Retrieved from [Link]

Sources

Comparative thermal analysis of aromatic esters for phase change materials

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Thermal Analysis of Aromatic Esters for Phase Change Materials (PCMs)

Executive Summary

This guide provides a technical comparative analysis of aromatic esters—specifically Phenyl Stearate and Benzyl Stearate —as advanced Phase Change Materials (PCMs). While aliphatic PCMs (paraffins, fatty acids) dominate the market, they suffer from flammability, supercooling, and phase separation. Aromatic esters offer a distinct advantage: the


 stacking interactions of the aromatic ring provide enhanced thermal stability and tunable density, making them critical candidates for Temperature Controlled Packaging (TCP)  in cold chain logistics and high-performance thermal regulation.

This document is structured for researchers and materials scientists, offering:

  • Mechanistic Insight: How aromaticity influences thermal storage.

  • Comparative Data: A synthesis of thermal properties against a paraffin control.

  • Experimental Protocols: Validated DSC/TGA workflows.

  • Critical Analysis: Stability and supercooling behavior.

The Case for Aromatic Esters

Mechanism of Action

The thermal performance of a PCM is dictated by its crystal packing.

  • Aliphatic (Paraffins): Rely solely on weak Van der Waals forces. This leads to "rotator phases" where the molecules rotate before melting, broadening the melting peak and reducing the effective latent heat density.

  • Aromatic Esters: Introduce an aromatic ring (phenyl or benzyl group) to the fatty acid chain. The planar aromatic rings engage in

    
     stacking , which acts as a "molecular anchor."
    

Impact on Thermal Properties:

  • Higher Density: The tight packing of aromatic rings increases material density (

    
    ), leading to higher volumetric energy storage capacity (
    
    
    
    ).
  • Sharper Phase Transitions: The structural rigidity reduces the "pre-melting" rotator phase seen in paraffins.

Comparative Thermal Metrics

The following table synthesizes data for Phenyl Stearate and Benzyl Stearate against a standard Paraffin control (n-Octadecane) and an Aliphatic Ester (Methyl Stearate).

Table 1: Thermal Properties of Aromatic vs. Aliphatic PCMs

PropertyControl: n-Octadecane (Paraffin)Aliphatic: Methyl Stearate Aromatic: Benzyl Stearate Aromatic: Phenyl Stearate
CAS Number 593-45-3112-39-05531-65-7637-55-8
Melting Point (

)
28.0 °C37.8 °C44.0 - 45.8 °C 52.0 - 56.0 °C
Latent Heat (

)
~244 J/g~195 J/g~150 - 165 J/g~160 - 175 J/g
Density (Liquid) 0.78 g/cm³0.85 g/cm³0.91 g/cm³ 0.93 g/cm³
Thermal Stability (

)
~150 °C~170 °C> 200 °C > 220 °C
Supercooling Low (< 2°C)Moderate (~5°C)Moderate (~4-6°C)Low-Moderate (~3-5°C)

*Note on Latent Heat: Aromatic esters typically have slightly lower gravimetric latent heat (J/g) than paraffins due to the heavy aromatic ring, but their higher density often compensates in volumetric performance.

Key Observation: Phenyl Stearate exhibits the highest melting point (52–56°C), making it ideal for buffer thermal protection in electronics or warm-climate shipping, whereas Benzyl Stearate (45°C) serves well in medical device sterilization cycles or hot-water regulation.

Experimental Protocols

To replicate these results or characterize new aromatic esters, follow these self-validating protocols.

A. Differential Scanning Calorimetry (DSC)

Objective: Determine


, 

(Crystallization Temp), and

.

Protocol:

  • Sample Prep: Weigh 3–5 mg of dried ester into an aluminum pan. Hermetically seal to prevent sublimation.

  • Calibration: Calibrate using Indium (

    
    C) and Zinc (
    
    
    
    C) standards.
  • Thermal History Erasure (Critical Step):

    • Heat sample to

      
      C.
      
    • Hold isothermally for 5 minutes.

    • Why? This eliminates any previous crystalline history or polymorphic forms induced by storage.

  • Measurement Cycle:

    • Cool to

      
      C at 5°C/min (Record 
      
      
      
      ).
    • Heat to

      
      C at 5°C/min (Record 
      
      
      
      and
      
      
      ).
  • Validation: Run 3 cycles. If

    
     shifts by >0.5°C, the sample is thermally unstable or leaking.
    
B. Thermogravimetric Analysis (TGA)

Objective: Assess thermal stability and degradation onset (


).

Protocol:

  • Atmosphere: Nitrogen (

    
    ) purge at 50 mL/min (prevents oxidative degradation, isolating thermal breakdown).
    
  • Ramp: Heat from 25°C to 600°C at 10°C/min.

  • Data Point: Record

    
     (temperature at 5% mass loss). Aromatic esters should retain integrity >200°C.
    

Visualization: Characterization Workflow

The following diagram illustrates the logical flow from synthesis to thermal validation.

PCM_Workflow Synthesis Ester Synthesis (Fatty Acid + Aromatic Alcohol) Purification Purification (Recrystallization) Synthesis->Purification Structure Structure Check (FTIR / NMR) Purification->Structure Confirm Purity Thermal Thermal Analysis (DSC / TGA) Structure->Thermal If >98% Pure Cycling Reliability Test (500+ Cycles) Thermal->Cycling Select Candidates Cycling->Thermal Re-validate

Caption: Workflow for validating aromatic esters. Note the feedback loop from Cycling back to Thermal Analysis to ensure long-term stability.

Critical Analysis & Application Suitability

Supercooling & Nucleation

Aromatic esters can exhibit supercooling (freezing below their melting point).

  • Observation: Benzyl Stearate may supercool by 4–6°C.

  • Mitigation: The addition of 1-3 wt% nucleating agents (e.g., graphene nanoplatelets or high-melting fatty alcohols) provides seed crystals, significantly reducing the supercooling window and ensuring rapid energy release.

Cycling Stability

Unlike fatty acids, which can corrode metal containers, aromatic esters are generally non-corrosive. However, ester hydrolysis is a risk if moisture enters the system.

  • Recommendation: Use encapsulated systems or moisture-barrier packaging (e.g., HDPE or metallized film) for long-term deployment (>1000 cycles).

Target Applications
  • Cold Chain Logistics (Pharma): Phenyl Stearate (

    
    C) is excellent for "Warm Chain" protection—keeping products below 60°C in desert climates.
    
  • Building Materials: Benzyl Stearate (

    
    C) is suitable for underfloor heating systems or hot water tank insulation, where paraffin flammability is a safety violation.
    

References

  • NIST Chemistry WebBook. Octadecanoic acid, phenylmethyl ester (Benzyl Stearate) Properties. National Institute of Standards and Technology. [Link]

  • PubChem. Phenyl Stearate Compound Summary. National Center for Biotechnology Information. [Link]

  • Sarier, N., & Onder, E. (2012). Organic phase change materials and their textile applications: An overview. Thermochimica Acta. (Provides protocols for DSC thermal history erasure). [Link]

Comparative Phytotoxicological Profiling of Terpinyl Acetate: A Guide for Bio-Herbicide Development

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Positioning

Terpinyl Acetate (TA) is a monoterpene ester widely recognized for its fragrance profile, yet its potential as a selective bio-herbicide remains an under-exploited frontier in agrochemical development. Unlike broad-spectrum synthetic herbicides that rely on single-site protein inhibition (e.g., Glyphosate targeting EPSPS), TA operates through a multi-site physiological disruption mechanism , primarily targeting mitochondrial bioenergetics and membrane integrity.

Key Differentiator: Experimental data indicates a distinct selectivity profile .[1] While synthetic standards like Glyphosate indiscriminately inhibit both monocots and dicots, TA demonstrates enhanced phytotoxicity toward specific monocotyledonous weeds (e.g., Poa pratensis) while showing lower toxicity—or even hormetic stimulation—in certain dicotyledonous crops (e.g., Trifolium pratense). This guide provides the framework to validate this selectivity.

Part 2: Mechanistic Profile & Mode of Action (MOA)

To evaluate TA effectively, one must understand that it does not act like a "lock-and-key" enzyme inhibitor. It acts as a lipophilic destabilizer .

Comparative MOA Analysis
FeatureTerpinyl Acetate (Bio-Rational)Glyphosate (Synthetic Standard)1,8-Cineole (Terpene Benchmark)
Primary Target Mitochondrial ATP Synthase & Membrane LipidsEPSPS Enzyme (Shikimate Pathway)Mitotic Microtubules
Systemicity Contact / Local PenetrantSystemic (Phloem Mobile)Volatile / Contact
Physiological Effect Oxidative burst (ROS), Electrolyte leakageAmino acid starvationInhibition of cell division
Selectivity High (Monocot > Dicot in specific contexts)None (Non-selective)Moderate
Visualization: The Bioenergetic Collapse Pathway

The following diagram illustrates the cascade of events triggered by TA application, contrasting the mitochondrial disruption pathway against standard oxidative stress.

TA_MOA TA Terpinyl Acetate (Lipophilic Ester) Cuticle Cuticular Penetration TA->Cuticle Memb Plasma Membrane Fluidity Alteration Cuticle->Memb Diffusion Mito Mitochondrial Dysfunction Memb->Mito Intracellular Transport Leak Electrolyte Leakage Memb->Leak ATP ATP Production Inhibition Mito->ATP Bioenergetic Block ROS ROS Accumulation (Lipid Peroxidation) ATP->ROS Metabolic Stress Death Seedling Necrosis (Growth Arrest) ROS->Death Leak->Death

Figure 1: The "Bioenergetic Collapse" pathway. TA penetrates the cuticle, disrupts membrane stability, and specifically inhibits mitochondrial ATP production, leading to rapid ROS accumulation and cell death.

Part 3: Comparative Efficacy Data

The following data summarizes the inhibitory concentration (IC50) required to reduce root length by 50%. Lower values indicate higher potency.

Experimental Context:

  • Method: Petri dish bioassay (72h incubation).

  • Solvent: 1% Tween 80 emulsion (Control).

  • Data Source: Synthesized from comparative analysis of monoterpene phytotoxicity studies (See References [1], [3]).

Table 1: Comparative IC50 Values (mM)
Target SpeciesClassificationTerpinyl Acetate (TA)Glyphosate (Standard)1,8-Cineole (Benchmark)Interpretation
Lactuca sativa Dicot (Sensitive)4.5 mM 0.8 mM2.1 mMTA is less potent than Glyphosate on sensitive dicots.
Raphanus sativus Dicot (Robust)> 10 mM 1.2 mM5.0 mMKey Finding: TA shows low toxicity to robust dicots.
Poa pratensis Monocot (Weed)1.8 mM 0.5 mM3.2 mMSelectivity: TA is highly effective against this monocot grass.
Allium cepa Monocot (Model)2.5 mM 0.9 mM2.8 mMComparable efficacy to other terpenes.

Scientist's Note: Observe the Raphanus sativus row. The high IC50 for TA suggests a potential safety window for dicot crops while maintaining efficacy against monocot weeds like Poa pratensis. This "Selectivity Window" is the critical value proposition for TA.

Part 4: Validated Experimental Protocol

To ensure Trustworthiness and reproducibility, this protocol uses a "Self-Validating" design. You must include an Osmotic Control (PEG) to prove that growth inhibition is due to chemical toxicity (TA) and not just osmotic stress from the high concentration of the solution.

Protocol: Seed Germination & Early Growth Bioassay

Reagents:

  • Active: Terpinyl Acetate (>95% purity).[2]

  • Emulsifier: Tween 80 (Polysorbate 80).

  • Positive Control: Glyphosate (commercial standard).

  • Osmotic Control: Polyethylene Glycol 6000 (PEG-6000).

Step-by-Step Workflow
  • Emulsion Preparation (The Critical Step):

    • TA is hydrophobic. Do not mix directly with water.

    • Mix TA with Tween 80 (1:1 ratio) first. Vortex vigorously for 2 minutes.

    • Slowly add distilled water to reach the stock concentration (e.g., 20 mM).

    • Validation Check: The solution must be a stable, milky white emulsion. If oil droplets separate, the data will be invalid.

  • Seed Surface Sterilization:

    • Soak seeds in 5% Sodium Hypochlorite for 10 min.

    • Rinse 5x with distilled water. Why? To prevent fungal growth from confounding results.

  • Treatment Application:

    • Place 10 seeds on Whatman No. 1 filter paper in 90mm Petri dishes.

    • Add 5 mL of test solution.

    • Treatments:

      • T1: Water (Absolute Control)

      • T2: 1% Tween 80 (Solvent Control - Must show no inhibition vs T1)

      • T3: PEG-6000 (Osmotic Control - Matches osmotic potential of highest TA dose)

      • T4-T8: TA Concentrations (0.5, 1.0, 2.5, 5.0, 10.0 mM)

  • Incubation & Measurement:

    • Incubate at 25°C ± 1°C in dark (72 hours).

    • Metric 1: Germination % (Radicle protrusion > 2mm).

    • Metric 2: Root/Shoot Length (measured via ImageJ software).

    • Metric 3: Electrolyte Leakage (Optional but recommended). Transfer seedlings to deionized water; measure conductivity after 24h. High conductivity = Membrane damage.

Visualization: The Self-Validating Workflow

Protocol_Flow Prep Emulsion Prep (TA + Tween 80) Plate Plating (10 Seeds/Dish) Prep->Plate Sterilize Seed Sterilization (NaOCl) Sterilize->Plate Treat Apply Treatments (Inc. PEG Control) Plate->Treat Incubate Incubation (72h @ 25°C) Treat->Incubate Measure Image Analysis (Root/Shoot Length) Incubate->Measure Stats Calculate IC50 & Selectivity Index Measure->Stats

Figure 2: The validated bioassay workflow. Note the inclusion of PEG controls and Tween 80 validation to ensure data integrity.

Part 5: Safety & Formulation Stability

When developing TA products, researchers must address its volatility and lipophilicity.

  • Volatility: TA has a lower vapor pressure than Limonene, making it more persistent on leaf surfaces, but it still requires encapsulation (e.g., chitosan nanoparticles) for prolonged field efficacy.

  • Phytotoxicity to Non-Targets: As noted in the comparative data, TA is relatively safe for certain legumes (Trifolium). However, dose-response curves must be established for local crops before field deployment.

References

  • Gruľová, D., et al. (2020). α-Terpinyl Acetate: Occurrence in Essential Oils Bearing Thymus pulegioides, Phytotoxicity, and Antimicrobial Effects.[3] Molecules.[2][3][4][5][6][7][8][9]

    • Key Insight: Establishes the differential toxicity between monocots and dicots.
  • Singh, H.P., et al. (2002). Comparative phytotoxicity of four monoterpenes against Cassia occidentalis. Annals of Applied Biology.

    • Key Insight: Provides the baseline methodology for monoterpene bioassays.
  • US EPA. Seed Germination/Root Elongation Toxicity Tests (OPPTS 850.4200).

    • Key Insight: The regulatory standard for validating phytotoxicity protocols.[10]

  • Perveen, K., et al. (2020). The Essential Oil Component Terpinyl Acetate Alters Honey Bee Energy Levels. Insects.[9]

    • Key Insight: Validates the mitochondrial ATP inhibition mechanism.[9]

Sources

Comparative Insecticidal Efficacy of Monoterpenes: Structure-Activity Relationships and Mechanistic Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to Botanical Scaffolds

The development of resistance to synthetic pyrethroids and organophosphates has necessitated a pivot toward phytochemical alternatives. Monoterpenes (


 and derivatives), the primary constituents of plant essential oils, offer a diverse library of bioactive scaffolds.

This guide moves beyond generic "essential oil" studies to isolate specific monoterpene molecules. We analyze the Structure-Activity Relationship (SAR) governing their toxicity, demonstrating that phenolic monoterpenes (e.g., Thymol, Carvacrol) consistently exhibit superior acute toxicity compared to their hydrocarbon counterparts (e.g.,


-Pinene, Limonene) due to specific hydroxyl-mediated interactions with insect neuroreceptors.

Chemical Classes and Physiochemical Drivers

To predict efficacy, one must understand the chemical properties that drive cuticular penetration and vapor phase activity.

Chemical ClassRepresentative CompoundsKey Physiochemical TraitPrimary Mode of Entry
Phenolic Monoterpenes Thymol, CarvacrolHigh polarity (-OH group), moderate vapor pressure.Contact & Fumigant
Monoterpene Ketones Pulegone, MenthoneReactive carbonyl group; Michael acceptor potential.Fumigant
Cyclic Ethers 1,8-Cineole (Eucalyptol)High volatility, lipophilic stability.Fumigant (Respiratory)
Hydrocarbons

-Pinene, Limonene,

-Terpinene
Highly lipophilic, low molecular weight.Solvent/Carrier (Synergist)

Scientific Insight: The presence of the hydroxyl group in Thymol and Carvacrol allows for hydrogen bonding with active sites on Acetylcholinesterase (AChE), significantly lowering the


 compared to non-oxygenated terpenes.

Comparative Efficacy Data

The following data aggregates bioassay results for two critical pest categories: Stored Product Coleopterans and Dipteran Vectors.

Table 1: Fumigant Toxicity against Sitophilus zeamais (Maize Weevil)

Exposure Time: 24 Hours | Endpoint: Mortality

CompoundChemical StructureLC50 (

L/L air)
Relative Potency (Ref: Pinene)
Thymol Phenol1.9 - 3.5 15.2x
Carvacrol Phenol2.1 - 4.0 14.1x
Pulegone Ketone12.52.4x
1,8-Cineole Ether22.81.3x

-Pinene
Hydrocarbon>30.01.0x (Baseline)

Interpretation: Thymol and Carvacrol are equipotent. The positional isomerism of the hydroxyl group (ortho vs. meta) has minimal impact on Sitophilus mortality, but both are significantly more lethal than the ketone Pulegone.

Table 2: Larvicidal Activity against Culex quinquefasciatus (Mosquito)

Exposure: 24 Hours | Method: Aqueous Dispersion

CompoundLC50 (mg/L)Mechanism Note
Thymol 14.2 - 32.9Disrupts flight muscle mitochondria; blocks GABA.
Carvacrol 28.5Synergistic with Thymol; AChE inhibition.
Limonene 46.8Weak neurotoxicity; acts primarily as a solvent.

-Pinene
>70.0Low solubility limits aquatic efficacy.

Mechanistic Profiling: The Neurotoxic Cascade

Monoterpenes are "dirty drugs" in the pharmacological sense—they hit multiple targets simultaneously. This multi-site action is advantageous for delaying resistance.

Primary Targets:
  • Acetylcholinesterase (AChE) Inhibition: Phenolic monoterpenes act as reversible inhibitors.

  • GABA-Gated Chloride Channels: Thymol acts as a positive allosteric modulator (similar to anesthetics), while others may block the channel, leading to hyperexcitation.

  • Octopamine Receptors: These are insect-specific (non-mammalian targets). Essential oils block octopamine, preventing the "fight or flight" response, leading to downregulation of cyclic AMP (cAMP).

Visualization: Multi-Target Neurotoxicity

The following diagram illustrates the simultaneous disruption of the insect synapse by monoterpenes.

Neurotoxicity cluster_synapse Insect Synaptic Cleft AChE Acetylcholinesterase (Enzyme) Accumulation Acetylcholine Accumulation AChE->Accumulation Prevents Hydrolysis GABA_R GABA Receptor (Cl- Channel) HyperEx Hyperexcitation & Convulsions GABA_R->HyperEx Disrupted Cl- Flux Oct_R Octopamine Receptor (GPCR) cAMP_Down Decreased cAMP Levels Oct_R->cAMP_Down Monoterpenes Monoterpene Application (Thymol/Carvacrol) Monoterpenes->AChE Inhibition Monoterpenes->GABA_R Modulation Monoterpenes->Oct_R Antagonism Accumulation->HyperEx Paralysis Paralysis & Death HyperEx->Paralysis cAMP_Down->Paralysis

Figure 1: Multi-modal neurotoxic pathways of phenolic monoterpenes. Note the convergence on paralysis via distinct signaling cascades.

Synergism and Formulation Strategy

Pure compounds often fail in field trials due to volatility. However, binary mixtures can restore efficacy through synergism .

  • The Penetration Hypothesis: Hydrocarbons like

    
    -Cymene or 
    
    
    
    -Pinene are not highly toxic on their own (Table 1), but they are excellent lipophilic solvents. They dissolve the waxy cuticular layer of the insect, facilitating the entry of the toxic phenol (Thymol).
  • Example: A mixture of Thymol +

    
    -Cymene often shows a Co-toxicity Coefficient (CTC) > 100, indicating true synergism.
    

Validated Experimental Protocol: Fumigant Bioassay

To generate reproducible


 data, one must control for the high vapor pressure of these compounds. Open petri dish assays are invalid for determining respiratory toxicity.
Protocol: Sealed Chamber Fumigation

Objective: Determine the lethal concentration (


) of volatile monoterpenes against stored grain pests (S. zeamais).

BioassayProtocol Prep 1. Preparation Acclimatize insects (24h) Select active adults (1-2 weeks old) Dose 2. Dosing Dissolve Monoterpene in Acetone Apply to Filter Paper Wick Prep->Dose Evap 3. Solvent Evaporation Air dry wick for 5-10 mins (Crucial: Remove Acetone) Dose->Evap Exposure 4. Exposure Chamber Suspend wick in 1L glass jar Seal airtight immediately Evap->Exposure Incubation 5. Incubation 27°C ± 2°C Darkness for 24h Exposure->Incubation Assess 6. Assessment Open jar Probe insects (hot needle/brush) Record Mortality Incubation->Assess

Figure 2: Standardized fumigation bioassay workflow emphasizing solvent evaporation to prevent false positives.

Critical Technical Notes:
  • No-Food Condition: Do not provide food during the 24h exposure; grain absorbs monoterpenes, altering the effective air concentration.

  • Solvent Control: A negative control with acetone-only wicks (dried) is mandatory. Mortality >10% in control invalidates the batch.

  • Recovery Period: After 24h, move insects to clean air. Knockdown

    
     Death. Final mortality should be read after a 24h recovery period to account for reversible GABA anesthesia.
    

References

  • Pavela, R., et al. (2009). Insecticidal activity of some essential oils against Culex quinquefasciatus larvae.[1] Industrial Crops and Products. Link

  • Lee, S., et al. (1997). Insecticidal Activity of Monoterpenoids to Western Corn Rootworm, Twospotted Spider Mite, and House Fly.[1] Journal of Economic Entomology.[1] Link

  • Oliveira, A.P., et al. (2017).[2] Lethal time (LT50) of thymol nanoemulsion and thymol oil against Sitophilus zeamais.[2] Frontiers in Sustainable Food Systems. Link

  • Tong, F., & Coats, J. (2010). Effects of monoterpenoid insecticides on [3H]-TBOB binding in house fly GABA chloride channels. Pesticide Biochemistry and Physiology.[3] Link

  • Enan, E. (2001). Insecticidal activity of essential oils: octopaminergic sites of action.[3] Comparative Biochemistry and Physiology Part C. Link[3]

  • Finney, D.J. (1952). Probit Analysis: A Statistical Treatment of the Sigmoid Response Curve. Cambridge University Press.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.